MRE-269-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D |
InChI Key |
OJQMKCBWYCWFPU-HXAWLNHQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MRE-269: A Selective Prostacyclin (IP) Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag (B1681723), is a potent and highly selective non-prostanoid agonist of the prostacyclin receptor.[1][2] Its high selectivity for the IP receptor over other prostanoid receptors minimizes off-target effects, offering a promising therapeutic approach for conditions such as pulmonary arterial hypertension (PAH).[3][4] This technical guide provides an in-depth overview of MRE-269, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction
Prostacyclin (PGI2) is a critical endogenous mediator of vascular homeostasis, primarily acting through the G-protein coupled IP receptor.[5] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[5][6] MRE-269 mimics the action of prostacyclin with high fidelity and prolonged duration of action.[3] As the active moiety of the prodrug selexipag, MRE-269 is central to the therapeutic efficacy observed in clinical settings for PAH.[7]
Pharmacological Profile of MRE-269
MRE-269 exhibits a distinguished pharmacological profile characterized by high affinity and selectivity for the human IP receptor. This selectivity is a key advantage over traditional prostacyclin analogs, which often interact with other prostanoid receptors, leading to undesirable side effects.
Binding Affinity and Selectivity
Quantitative analysis of MRE-269's interaction with various prostanoid receptors demonstrates its specificity for the IP receptor. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MRE-269 for a range of human prostanoid receptors.
| Receptor | Parameter | Value | Reference |
| Human IP Receptor | Ki | 20 nM | [8][9] |
| Human DP1 Receptor | IC50 | 2.6 µM | [9] |
| Human EP1 Receptor | IC50 | >10 µM | [9] |
| Human EP2 Receptor | IC50 | 5.8 µM | [9] |
| Human EP3 Receptor | IC50 | >10 µM | [9] |
| Human EP4 Receptor | IC50 | 4.9 µM | [9] |
| Human FP Receptor | IC50 | >10 µM | [9] |
| Human TP Receptor | IC50 | >10 µM | [9] |
Functional Activity
MRE-269 is a potent agonist at the IP receptor, effectively stimulating downstream signaling pathways. Its functional activity is typically assessed by measuring the accumulation of intracellular cAMP in target cells, such as human pulmonary artery smooth muscle cells (hPASMCs).
| Assay | Cell Type | Parameter | Value | Reference |
| cAMP Accumulation | hPASMCs | EC50 | 32 nM | [8] |
| Cellular Relaxation | PASMCs | EC50 | 4.3 nM | [10] |
| Inhibition of Cell Proliferation | PASMCs | IC50 | 4.0 nM | [10] |
| Inhibition of Extracellular Matrix Synthesis | PASMCs | IC50 | 8.3 nM | [10] |
| Inhibition of Platelet Aggregation (ADP-induced) | Human Platelet-Rich Plasma | IC50 | 0.21 µM | [9] |
| Inhibition of Platelet Aggregation (ADP-induced) | Rat Platelet-Rich Plasma | IC50 | 10 µM | [9] |
Signaling Pathways
The therapeutic effects of MRE-269 are mediated through the activation of the prostacyclin IP receptor signaling cascade.
Canonical IP Receptor Signaling
Upon binding of MRE-269, the IP receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of its associated heterotrimeric G-protein.[6] This initiates a signaling cascade that is central to the vasodilatory and antiproliferative effects of MRE-269.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize MRE-269.
In Vitro Assays
This assay determines the binding affinity (Ki) of MRE-269 for the IP receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [3H]-iloprost).
-
MRE-269 (unlabeled competitor).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM iloprost).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of MRE-269, a fixed concentration of the radiolabeled ligand (at or below its Kd), and the cell membranes.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50. The Ki value is then determined using the Cheng-Prusoff equation.[1][5]
This functional assay measures the ability of MRE-269 to stimulate intracellular cAMP production.
Materials:
-
Human pulmonary artery smooth muscle cells (hPASMCs).
-
Cell culture medium.
-
MRE-269.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture hPASMCs to an appropriate confluency in 96-well plates.
-
Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours.
-
Stimulation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period, then add varying concentrations of MRE-269. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the MRE-269 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[11][12]
This assay evaluates the antiproliferative effects of MRE-269 on vascular smooth muscle cells.[7]
Materials:
-
Human pulmonary artery smooth muscle cells (hPASMCs).
-
Cell culture medium.
-
Platelet-derived growth factor (PDGF).
-
MRE-269.
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution or a cell viability reagent (e.g., CCK-8).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed hPASMCs in 96-well plates at a density of approximately 5 x 10^3 cells/well and allow them to adhere overnight.
-
Quiescence: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free or low-serum medium for 24-48 hours.
-
Treatment: Treat the quiescent cells with PDGF (e.g., 10 ng/mL) in the presence or absence of varying concentrations of MRE-269 for 48 hours.
-
Proliferation Measurement (BrdU Incorporation):
-
Add BrdU labeling solution to the cells and incubate for an additional 12-24 hours.
-
Remove the culture medium, fix the cells, and denature the DNA.
-
Add an anti-BrdU antibody conjugated to a detection enzyme and subsequently a substrate to generate a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Normalize the proliferation in MRE-269-treated wells to the PDGF-stimulated control wells and plot the percentage of inhibition against the MRE-269 concentration to determine the IC50.[13][14]
In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
This animal model is widely used to assess the efficacy of potential PAH therapies.[8][15]
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Monocrotaline (MCT).
-
Vehicle for MCT (e.g., saline, adjusted to neutral pH).
-
MRE-269 or its prodrug, selexipag.
-
Equipment for subcutaneous injection, hemodynamic monitoring (e.g., right heart catheterization), and tissue collection.
Procedure:
-
PAH Induction: Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to the rats.
-
Disease Development: Allow the disease to develop over a period of approximately 3-4 weeks. During this time, the rats will develop pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.
-
Treatment: After the establishment of PAH, administer MRE-269 or selexipag (e.g., daily oral gavage) for a specified duration (e.g., 2-4 weeks).
-
Monitoring and Assessment:
-
Hemodynamics: At the end of the treatment period, measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Histology: Perfuse and fix the lungs for histological analysis to assess the degree of pulmonary vascular remodeling.
-
-
Data Analysis: Compare the hemodynamic parameters, Fulton index, and histological findings between the MRE-269-treated group, a vehicle-treated PAH group, and a healthy control group.[16][17]
Conclusion
MRE-269 is a highly selective and potent IP receptor agonist with a well-defined mechanism of action. Its pharmacological profile makes it a valuable tool for research into prostacyclin signaling and a clinically important therapeutic agent for the treatment of pulmonary arterial hypertension. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of MRE-269 and other novel IP receptor agonists.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Endothelial platelet-derived growth factor-mediated activation of smooth muscle platelet-derived growth factor receptors in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel secreted-cAMP pathway inhibits pulmonary hypertension via a feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDGF mediates pulmonary arterial smooth muscle cell proliferation and migration by regulating NFATc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 16. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The In Vitro Conversion of Selexipag to its Active Metabolite, MRE-269: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag (B1681723) is a prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH).[1] It functions as a prodrug, undergoing metabolic activation to its pharmacologically active form, MRE-269 (also known as ACT-333679).[2][3] This active metabolite is approximately 37 times more potent than the parent compound.[2][3] The primary metabolic pathway responsible for this activation is the hydrolysis of the acylsulfonamide group of selexipag. This technical guide provides an in-depth overview of the in vitro metabolism of selexipag to MRE-269, focusing on the enzymatic processes, quantitative data, and experimental methodologies.
The Metabolic Pathway of Selexipag to MRE-269
The conversion of selexipag to MRE-269 is a critical step for its therapeutic activity. This biotransformation is primarily mediated by carboxylesterases (CES).
Key Enzymes and Their Locations
In vitro studies using human liver and intestinal microsomes have identified Carboxylesterase 1 (CES1) as the main enzyme responsible for the hydrolysis of selexipag to MRE-269.[4] CES1 is highly expressed in the liver.[4]
Carboxylesterase 2 (CES2) , which is predominantly found in the intestine, also contributes to the metabolism of selexipag, although to a lesser extent in the liver.[4] Further metabolism of selexipag and MRE-269 involves oxidative pathways mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, as well as glucuronidation by UGT1A3 and UGT2B7.[5]
Caption: Metabolic pathway of selexipag to MRE-269.
Quantitative Analysis of Selexipag Metabolism
Quantitative in vitro studies have been conducted to determine the relative importance of different carboxylesterases in the formation of MRE-269. While specific Michaelis-Menten constants (Km and Vmax) for the CES1-mediated hydrolysis of selexipag are not publicly available in the reviewed literature, the percentage contribution of each enzyme in different tissues has been reported.
| Parameter | Human Liver Microsomes | Human Intestinal Microsomes |
| Contribution of CES1 (%) | 77.0 | Not a major contributor |
| Contribution of CES2 (%) | 9.99 | 100 |
| Data sourced from Imai et al., 2019[4] |
Experimental Protocols
The following sections outline the methodologies for key in vitro experiments used to characterize the metabolism of selexipag.
In Vitro Hydrolysis of Selexipag in Human Liver and Intestinal Microsomes
This protocol is a representative summary based on standard methodologies for in vitro drug metabolism studies.
Objective: To determine the rate of MRE-269 formation from selexipag in the presence of human liver or intestinal microsomes.
Materials:
-
Selexipag
-
MRE-269 reference standard
-
Pooled human liver microsomes (HLM)
-
Pooled human intestinal microsomes (HIM)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess concurrent oxidative metabolism)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer and human liver or intestinal microsomes.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.
-
Initiation of Reaction: Add selexipag to each tube to initiate the metabolic reaction. The final concentration of selexipag should be chosen to be relevant to physiological concentrations or to cover a range for kinetic studies.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the concentration of MRE-269.
Caption: General workflow for in vitro metabolism assay.
Bioanalytical Method for Selexipag and MRE-269
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used for the sensitive and specific quantification of selexipag and MRE-269 in biological matrices.
Sample Preparation: Protein precipitation is a common method for extracting the analytes from the in vitro incubation matrix.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is often employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) is injected.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for selexipag and MRE-269 are monitored.
Validation: The bioanalytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
The in vitro metabolism of selexipag to its active metabolite, MRE-269, is a critical activation step primarily mediated by carboxylesterase 1 in the liver. While intestinal carboxylesterase 2 also contributes, its role is more pronounced in the gut. The quantitative data available highlights the predominant role of hepatic CES1 in the systemic activation of selexipag. The experimental protocols described provide a framework for the in vitro characterization of this important metabolic pathway. Further research to elucidate the specific enzyme kinetics would provide a more complete understanding of the biotransformation of selexipag.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Contribution of Human Liver and Intestinal Carboxylesterases to the Hydrolysis of Selexipag In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Use of MRE-269-d7 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the application of MRE-269-d7 as an internal standard for the quantification of MRE-269 (also known as ACT-333679), the active metabolite of the pulmonary arterial hypertension drug, selexipag (B1681723).
MRE-269 is the pharmacologically active entity responsible for the therapeutic effects of selexipag.[1][2] Accurate measurement of its concentration in biological matrices is crucial for understanding the drug's pharmacokinetic profile. This compound is the deuterated analog of MRE-269, containing seven deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard as it shares near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Core Principles of Isotope Dilution Mass Spectrometry
The fundamental principle behind using a deuterated internal standard is isotope dilution. A known concentration of this compound is added to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the earliest stage of sample preparation. Any loss of analyte during the subsequent steps (e.g., extraction, transfer) will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample workup or instrument response.
Quantitative Data for Analytical Method Validation
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the simultaneous determination of selexipag and its active metabolite MRE-269, utilizing a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| MRE-269 | 420.1 | 378.2 | Positive |
| This compound | 427.1 (theoretical) | 378.2 (or 385.2) | Positive |
| Selexipag | 497.4 | 302.2 | Positive |
Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. The product ion may be the same as the unlabeled analyte if the deuterium atoms are lost in the fragmentation, or it may have a higher mass if the deuterium atoms are retained on the product ion.
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| MRE-269 | 0.05 - 250 | > 0.99 |
| Selexipag | 0.05 - 50 | > 0.99 |
Table 3: Quality Control Sample Concentrations and Acceptance Criteria
| QC Level | Concentration (ng/mL) - MRE-269 | Concentration (ng/mL) - Selexipag | Acceptance Criteria |
| LLOQ | 0.05 | 0.05 | ± 20% of nominal value |
| Low QC | 0.15 | 0.15 | ± 15% of nominal value |
| Mid QC | 100 | 25 | ± 15% of nominal value |
| High QC | 200 | 40 | ± 15% of nominal value |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting MRE-269 from plasma samples.
Materials:
-
Human plasma samples (or other relevant biological matrix)
-
MRE-269 and this compound stock solutions (in methanol (B129727) or DMSO)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Spike 10 µL of this compound working solution (internal standard) into all tubes except the blank matrix. For calibration standards, also spike the corresponding concentration of MRE-269 working solution.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: A reversed-phase C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.[3][4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]
-
Source Temperature: Typically in the range of 500-600°C.
-
IonSpray Voltage: Around 5500 V.
-
Collision Gas: Nitrogen.
Mandatory Visualizations
Caption: A typical bioanalytical workflow for the quantification of MRE-269 using this compound.
Caption: The signaling pathway of Selexipag and its active metabolite, MRE-269.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of selexipag in biological matrices. Its use in an isotope dilution LC-MS/MS method allows for the mitigation of variability inherent in sample preparation and analysis, thereby ensuring high-quality data for pharmacokinetic and other clinical studies. The methodologies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish and validate bioanalytical assays for MRE-269.
References
- 1. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Studies of Selexipag (B1681723) and its Active Metabolite MRE-269
This technical guide provides a comprehensive overview of the preclinical studies on selexipag and its active metabolite, MRE-269 (also known as ACT-333679), a selective prostacyclin IP receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH). This document details the mechanism of action, pharmacological data from in vitro and in vivo studies, and the experimental protocols used in these evaluations.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by increased pulmonary vascular resistance, leading to right heart failure and premature death.[1] A key pathophysiological feature of PAH is the dysregulation of the prostacyclin (PGI2) pathway.[2] Prostacyclin, a potent vasodilator with anti-proliferative and anti-thrombotic effects, is often deficient in patients with PAH.[3][4]
Selexipag (NS-304, ACT-293987) is an orally available, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[5] It is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, MRE-269.[4][6] MRE-269 is significantly more potent than its parent compound and is responsible for the therapeutic effects of selexipag.[4][7] This guide will focus on the preclinical data that formed the basis for the clinical development of selexipag.
Mechanism of Action
Selexipag's therapeutic effects are mediated by its active metabolite, MRE-269, which is a potent and highly selective agonist for the prostacyclin (IP) receptor.[2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase via the Gs alpha subunit. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs), key processes in the pathology of PAH.[2][9]
MRE-269's high selectivity for the IP receptor over other prostanoid receptors, such as EP3, is a key characteristic.[10] This selectivity may contribute to a favorable side-effect profile compared to less selective prostacyclin analogs, which can cause vasoconstriction in certain vascular beds through EP3 receptor agonism.[10]
Quantitative Preclinical Data
Receptor Binding and Functional Activity of MRE-269
MRE-269 demonstrates high affinity and selectivity for the human IP receptor.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50) | Assay Type | Reference |
| IP | 20 | EC50 = 11 nM | Radioligand Binding | [6] |
| EC50 = 4.3 nM (Cellular Relaxation) | cAMP Accumulation | [2][11] | ||
| IC50 = 0.21 µM (Human Platelet Aggregation) | Functional Assay | [6] | ||
| DP | >10,000 | IC50 = 2.6 µM | Radioligand Binding | [6] |
| EP1 | >10,000 | IC50 > 10 µM | Radioligand Binding | [6] |
| EP2 | >10,000 | IC50 = 5.8 µM | Radioligand Binding | [6] |
| EP3 | >10,000 | IC50 > 10 µM | Radioligand Binding | [6] |
| EP4 | 4,900 | IC50 = 4.9 µM | Radioligand Binding | [6] |
| FP | >10,000 | IC50 > 10 µM | Radioligand Binding | [6] |
| TP | >10,000 | IC50 > 10 µM | Radioligand Binding | [6] |
In Vitro Effects of MRE-269 on Pulmonary Artery Smooth Muscle Cells (PASMCs)
MRE-269 has demonstrated potent anti-remodeling and vasodilatory effects in human PASMCs.
| Effect | Potency | Cell Type | Reference |
| Vasodilation/Relaxation | EC50 = 4.3 nM | Human PASMCs | [11] |
| Anti-proliferation (PDGF-induced) | IC50 = 4.0 nM | Human PASMCs | [11] |
| IC50 = 0.07 µM | PASMCs from CTEPH patients | [12] | |
| Inhibition of Extracellular Matrix Synthesis | IC50 = 8.3 nM | Human PASMCs | [11] |
In Vivo Efficacy of Selexipag in Animal Models of PAH
Oral administration of selexipag has shown significant therapeutic effects in rat models of severe PAH.
| Animal Model | Treatment | Key Findings | Reference |
| Monocrotaline (MCT)-induced PAH in rats | Selexipag | - Lowered right ventricular systolic pressures- Reduced pulmonary artery wall thickness- Reduced right ventricular hypertrophy- Improved survival | [1][10] |
| Sugen 5416/Hypoxia (SuHx)-induced PAH in rats | Selexipag (oral, 3 weeks) | - Significantly improved right ventricular systolic pressure- Reduced right ventricular hypertrophy- Attenuated occlusive vascular lesions and medial wall thickness- Reduced mortality due to RV failure | [5][13][14] |
Detailed Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., MRE-269) for the IP receptor.
Objective: To determine the inhibitory constant (Ki) of MRE-269 for the IP receptor.
Materials:
-
Membrane preparations from cells expressing the human IP receptor (e.g., CHO cells).
-
Radioligand, e.g., [3H]-iloprost.
-
Test compound: MRE-269.
-
Non-specific binding control: Unlabeled iloprost (B1671730) at a high concentration.
-
Binding buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[15]
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (MRE-269). For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled ligand.[16]
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16][17]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Subtract non-specific binding from total and competitor-bound radioactivity to obtain specific binding. Plot specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value (the concentration of MRE-269 that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
cAMP Functional Assay
This protocol describes a method to measure the functional potency of MRE-269 by quantifying its ability to stimulate cAMP production.
Objective: To determine the EC50 of MRE-269 for stimulating cAMP production in cells expressing the IP receptor.
Materials:
-
Whole cells expressing the human IP receptor (e.g., human PASMCs or recombinant CHO cells).
-
Test compound: MRE-269.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).[18]
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-treat cells with a PDE inhibitor for a short period (e.g., 30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of MRE-269 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.[19]
-
Detection: Perform the cAMP detection assay. For competitive immunoassays, the cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.[20][21]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the raw signal from the experimental wells into cAMP concentrations. Plot the cAMP concentration against the logarithm of the MRE-269 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[19]
Sugen 5416/Hypoxia (SuHx) Rat Model of PAH
This protocol details the workflow for a widely used animal model that recapitulates many features of human PAH, including occlusive vascular lesions.[14]
Conclusion
The preclinical data for selexipag and its active metabolite, MRE-269, provide a strong pharmacological basis for its use in the treatment of PAH. MRE-269 is a potent and highly selective IP receptor agonist that effectively induces vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells.[6][11] In robust animal models of severe PAH, oral administration of the prodrug selexipag demonstrated significant improvements in hemodynamics, attenuated pulmonary vascular remodeling, and increased survival.[10][13] These comprehensive preclinical findings were instrumental in guiding the successful clinical development and approval of selexipag as a valuable therapeutic option for patients with PAH.[9]
References
- 1. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats | PLOS One [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. [Pharmacological characteristics and clinical study results of Selexipag (Uptravi® tablets), a selective prostacyclin receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Vasodilatory Effects of MRE-269 on Pulmonary Arteries
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasodilatory effects of MRE-269, the active metabolite of the prostacyclin IP receptor agonist Selexipag (B1681723), on pulmonary arteries. This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
MRE-269 is a potent and highly selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Its vasodilatory and antiproliferative effects are primarily mediated through the activation of this receptor in pulmonary artery smooth muscle cells (PASMCs).[1][2]
Upon binding to the IP receptor, MRE-269 initiates a signaling cascade involving the stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This pathway is crucial in counteracting the vasoconstriction and vascular remodeling characteristic of pulmonary arterial hypertension (PAH).[1]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism and experimental assessment of MRE-269's effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating vasodilation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the pharmacological activity of MRE-269 from various in vitro studies.
Table 1: Receptor Binding and cAMP Accumulation
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| Ki (Binding Affinity) | Human | IP Receptor | 20 nM | [1] |
| EC50 (cAMP Accumulation) | Human | Pulmonary Artery Smooth Muscle Cells | 32 nM | [1] |
Table 2: Vasodilatory and Antiproliferative Effects
| Parameter | Species/Cell Type | Condition | Value | Reference |
| EC50 (Vasodilation) | Human | Pulmonary Artery Smooth Muscle Cells | 32 nM | [1] |
| IC50 (Inhibition of Proliferation) | Human | PDGF-stimulated CTEPH PASMCs | 0.07 µM (70 nM) | [3] |
| IC50 (Inhibition of Proliferation) | Human | Normal PASMCs | > 3 µM | [3] |
CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMCs: Pulmonary Artery Smooth Muscle Cells; PDGF: Platelet-Derived Growth Factor.
Detailed Experimental Protocols
Isometric Tension Measurement in Isolated Rat Pulmonary Artery Rings
This protocol is a standard method for assessing the vasodilatory properties of a compound on isolated blood vessels.[4][5][6][7]
1. Vessel Preparation:
-
Euthanize male Sprague-Dawley rats via an approved method.
-
Carefully excise the lungs and place them in cold, oxygenated physiological salt solution (PSS). The composition of PSS is typically (in mM): 138 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 NaH2PO4, 5 HEPES, 1.8 CaCl2, and 10 glucose, with a pH of 7.4.[6]
-
Under a dissecting microscope, isolate the intrapulmonary arteries and clean them of adhering connective tissue.
-
Cut the arteries into 2 mm rings.
2. Mounting:
-
Mount the arterial rings in a wire myograph system. This involves threading two small tungsten or stainless steel wires (typically 40 µm in diameter) through the lumen of the vessel ring.[4][5][6]
-
One wire is attached to a force transducer to measure isometric tension, and the other is connected to a micrometer for stretching the vessel.
-
The mounted rings are submerged in organ baths containing oxygenated PSS at 37°C.
3. Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 30-60 minutes under a determined optimal resting tension.[5][6]
-
To check the viability and contractile capacity of the rings, stimulate them with a high concentration of potassium chloride (KCl), typically 60 mM.[5]
-
To assess endothelial integrity, pre-contract the rings with an alpha-adrenergic agonist like phenylephrine (B352888) (e.g., 1 µM) and then induce relaxation with acetylcholine (B1216132) (e.g., 10 µM).[5]
4. Vasodilation Assay:
-
Pre-contract the arterial rings to a stable tension with a contractile agent such as phenylephrine.
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of MRE-269 to the organ bath.
-
Record the changes in isometric tension after each addition.
-
The relaxation at each concentration is typically expressed as a percentage of the pre-contracted tension.
5. Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the MRE-269 concentration.
-
From this curve, calculate the EC50 value, which is the concentration of MRE-269 that produces 50% of the maximal relaxation.
Inhibition of PDGF-Induced Proliferation of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
This assay evaluates the antiproliferative effects of MRE-269 on PASMCs, a key aspect of its therapeutic potential in PAH.[3][8]
1. Cell Culture:
-
Culture human PASMCs in a suitable growth medium, such as Smooth Muscle Cell Growth Medium supplemented with growth factors, in a humidified incubator at 37°C and 5% CO2.[9]
-
Passage the cells upon reaching 80-90% confluency.
2. Cell Seeding and Starvation:
-
Seed the PASMCs into 96-well plates at a predetermined density.
-
Once the cells have adhered, serum-starve them for 24 hours in a basal medium containing a low percentage of serum (e.g., 0.1% FBS) to synchronize the cell cycle.
3. Treatment:
-
Pre-treat the serum-starved cells with various concentrations of MRE-269 or vehicle (e.g., 0.1% DMSO) for a specified period (e.g., 1 hour).
-
Stimulate the cells with a potent mitogen, such as Platelet-Derived Growth Factor (PDGF-BB), typically at a concentration of 20 ng/mL, in the continued presence of MRE-269 or vehicle.[10]
4. Proliferation Assessment (BrdU Assay):
-
After a suitable incubation period (e.g., 24-48 hours), assess cell proliferation using a Bromodeoxyuridine (BrdU) incorporation assay.
-
Add BrdU to the wells and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Fix the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
Measure the signal intensity using a microplate reader. The signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
5. Data Analysis:
-
Express the proliferation in each treatment group as a percentage of the proliferation in the PDGF-stimulated vehicle control group.
-
Plot the percentage of inhibition of proliferation against the logarithm of the MRE-269 concentration to generate a dose-response curve.
-
From this curve, calculate the IC50 value, which is the concentration of MRE-269 that inhibits PDGF-induced proliferation by 50%.[3]
cAMP Accumulation Assay in Human PASMCs
This assay directly measures the activation of the primary signaling molecule downstream of the IP receptor.[11][12]
1. Cell Culture and Preparation:
-
Culture and expand human PASMCs as described in the proliferation assay protocol.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
2. Assay Procedure:
-
Dispense the cell suspension into a 96-well plate.
-
Add various concentrations of MRE-269 or a control agonist (e.g., forskolin, a direct activator of adenylyl cyclase) to the wells.
-
To prevent the degradation of cAMP, the assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes).
3. Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit. These kits are often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization principles.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the MRE-269 concentration to create a dose-response curve.
-
Calculate the EC50 value, representing the concentration of MRE-269 that produces 50% of the maximum cAMP accumulation.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of isometric tension in isolated rings of rat PA [bio-protocol.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Pulmonary Artery Smooth Muscle Cells (HPASMC) Culture Protocol [sigmaaldrich.com]
- 10. e-century.us [e-century.us]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pulmonary artery smooth muscle cells from normal subjects and IPAH patients show divergent cAMP-mediated effects on TRPC expression and capacitative Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE-269: A Potent Antiproliferative Agent in Smooth Muscle Cells
A Technical Guide on its Mechanism and Effects
For Researchers, Scientists, and Drug Development Professionals
MRE-269, the active metabolite of the oral prostacyclin receptor agonist Selexipag (B1681723), has demonstrated significant antiproliferative effects on smooth muscle cells, particularly pulmonary arterial smooth muscle cells (PASMCs). This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with MRE-269's mechanism of action.
Quantitative Data on Antiproliferative Effects
MRE-269 exhibits a potent, dose-dependent inhibition of smooth muscle cell proliferation. The following tables summarize the key quantitative findings from preclinical studies.
| Cell Type | Condition | Parameter | Value | Citation |
| CTEPH PASMC-1 | PDGF-stimulated | IC50 | 0.07 µmol/L (95% CI, 0.03–0.20) | [1] |
| Normal PASMC-3 | PDGF-stimulated | % Inhibition at 3 µmol/L | 50.1% | [2] |
| CTEPH PASMC-1 | PDGF-stimulated | % Proliferation at 0.01 µmol/L | 64.2 ± 5.0% | [1] |
| Human PASMCs | - | IC50 (Proliferation) | 4.0 nM | [3] |
| Human PASMCs | - | IC50 (Extracellular Matrix Synthesis) | 8.3 nM | [3] |
CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMC: Pulmonary Arterial Smooth Muscle Cell; PDGF: Platelet-Derived Growth Factor; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The antiproliferative effects of MRE-269 have been elucidated through a series of key in vitro experiments. The methodologies for these are detailed below.
1. Cell Culture and Proliferation Assays:
-
Cell Source: Pulmonary arterial smooth muscle cells (PASMCs) are isolated from patients with Chronic Thromboembolic Pulmonary Hypertension (CTEPH) undergoing pulmonary endarterectomy, and from normal subjects.[1]
-
Culture Conditions: Cells are cultured in specialized smooth muscle cell growth medium supplemented with growth factors and antibiotics.
-
Proliferation Induction: To simulate pathological conditions, cell proliferation is often induced using platelet-derived growth factor (PDGF).[1]
-
BrdU Incorporation Assay: To quantify cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is utilized. Cells are incubated with MRE-269 at various concentrations in the presence of PDGF. BrdU is then added, and its incorporation into newly synthesized DNA is measured via an enzyme-linked immunosorbent assay (ELISA), indicating the rate of cell proliferation.[1]
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter is also employed to assess the impact of MRE-269 on cell numbers over time.[4]
2. Gene Expression Analysis:
-
RNA Sequencing: To identify transcriptional changes induced by MRE-269, RNA sequencing is performed on PASMCs treated with vehicle, PDGF, or PDGF plus MRE-269. This allows for a broad analysis of gene expression changes.[1]
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): To validate the findings from RNA sequencing and quantify the expression of specific target genes (e.g., ID1, ID3), RT-qPCR is performed. Total RNA is extracted from treated cells, reverse transcribed into complementary DNA (cDNA), and then amplified using specific primers and probes for the genes of interest. Gene expression levels are typically normalized to a housekeeping gene.[1]
3. Western Blotting:
-
Protein Expression Analysis: To assess the effect of MRE-269 on protein levels, Western blotting is performed. This technique is used to detect changes in the expression of key cell cycle regulatory proteins, such as Cyclin D1.[1]
-
Procedure: Cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against the target protein, followed by a secondary antibody for detection.
4. Signaling Pathway Analysis:
-
cAMP Measurement: To investigate the involvement of the prostacyclin (IP) receptor signaling pathway, intracellular cyclic AMP (cAMP) levels are measured in PASMCs following treatment with MRE-269.[5][6]
-
Receptor Antagonism: To confirm the role of the IP receptor, experiments are conducted in the presence of a specific IP receptor antagonist. The blockage of MRE-269's effects by the antagonist provides evidence for IP receptor-mediated signaling.[7]
-
siRNA Knockdown: To establish a causal link between a specific gene (e.g., ID1) and the antiproliferative effect of MRE-269, small interfering RNA (siRNA) is used to knock down the expression of that gene. A subsequent attenuation of MRE-269's antiproliferative effect in the knockdown cells confirms the involvement of the target gene.[1][7]
Signaling Pathways and Mechanisms of Action
The antiproliferative effects of MRE-269 on smooth muscle cells are primarily mediated through the prostacyclin (IP) receptor and subsequent downstream signaling cascades.
1. IP Receptor Activation and cAMP Production:
MRE-269 is a potent and selective agonist for the IP receptor.[5][6] Binding of MRE-269 to the IP receptor on the surface of smooth muscle cells activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1]
Caption: MRE-269 activates the IP receptor, leading to increased intracellular cAMP.
2. Upregulation of ID Proteins and Cell Cycle Inhibition:
A key mechanism underlying the antiproliferative effect of MRE-269 is the upregulation of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3.[1][7] The increased levels of ID1 and ID3 proteins are thought to inhibit the activity of transcription factors that are essential for cell cycle progression, leading to a halt in proliferation. This effect has been shown to be more pronounced in PASMCs from CTEPH patients, who have lower basal levels of ID1 and ID3.[1][2] Furthermore, MRE-269 has been observed to suppress the expression of Cyclin D1, a crucial protein for the G1/S transition in the cell cycle.[1]
Caption: MRE-269 signaling cascade leading to inhibition of smooth muscle cell proliferation.
Experimental Workflow for Investigating MRE-269's Antiproliferative Effects:
The following diagram illustrates a typical experimental workflow to characterize the antiproliferative properties of MRE-269.
Caption: Experimental workflow for MRE-269 antiproliferative studies.
References
- 1. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE-269 Signaling in Pulmonary Artery Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core signaling pathway of MRE-269, the active metabolite of the pulmonary arterial hypertension (PAH) drug selexipag (B1681723), within pulmonary artery smooth muscle cells (PASMCs). The document provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling cascades and workflows.
Core Signaling Pathway of MRE-269 in PASMCs
MRE-269 is a potent and selective non-prostanoid agonist of the prostacyclin receptor (IP receptor).[1][2] Its therapeutic effects in PAH are largely attributed to its ability to induce vasodilation and inhibit the proliferation of PASMCs, a key contributor to vascular remodeling in this disease.[3][4]
The primary signaling cascade initiated by MRE-269 in PASMCs involves the following steps:
-
IP Receptor Activation: MRE-269 binds to the IP receptor, a G-protein coupled receptor (GPCR), on the surface of PASMCs.[1]
-
Gαs Protein Stimulation: This binding activates the associated stimulatory G protein alpha subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
cAMP Accumulation: The increased production of cAMP elevates its intracellular concentration.[5][6]
-
Downstream Effector Activation: cAMP acts as a second messenger, activating downstream effector proteins, primarily Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at serine-133.[7]
-
Gene Transcription Modulation: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[4][7] A key finding is the upregulation of the inhibitor of DNA binding (ID) genes, specifically ID1 and ID3.[3][4]
-
Antiproliferative Effects: The increased expression of ID1 and ID3 proteins contributes to the inhibition of PASMC proliferation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on the effects of MRE-269 on PASMCs.
| Parameter | Cell Type | Value | Reference(s) |
| Binding Affinity (Ki) | Human IP Receptor | 20 nM | [5] |
| cAMP-related Activity (EC50/IC50) | Human PASMCs (membrane hyperpolarization) | 32 nM | [8] |
| CHO cells expressing human IP receptor (cAMP accumulation) | 11 nM | [8] | |
| Human PASMCs (inhibition of proliferation) | 4.0 nM | [2] | |
| Antiproliferative Effect (IC50) | CTEPH PASMCs (PDGF-induced proliferation) | 0.07 µM (70 nM) | [4] |
| Gene | Cell Type | Fold Change (MRE-269 vs. Vehicle) | Reference(s) |
| ID1 | PDGF-stimulated CTEPH PASMCs | 2.01 ± 0.09 | [4] |
| ID3 | PDGF-stimulated CTEPH PASMCs | 5.06 ± 0.32 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the MRE-269 signaling pathway.
Isolation and Culture of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Tissue Procurement: Obtain human lung tissue from explanted lungs of patients undergoing transplantation, with appropriate institutional review board approval and patient consent.
-
Artery Dissection: Under a dissecting microscope, isolate third- to fifth-generation pulmonary arteries. Carefully remove the adventitia and endothelium by mechanical dissection.
-
Enzymatic Digestion: Mince the remaining smooth muscle tissue and digest in a solution of collagenase type II (e.g., 2 mg/mL) and elastase (e.g., 0.5 mg/mL) in a balanced salt solution at 37°C for 1-2 hours with gentle agitation.
-
Cell Culture: Centrifuge the digest to pellet the cells. Resuspend the pellet in smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, antibiotics, and fetal bovine serum (FBS). Plate the cells onto gelatin-coated culture flasks.
-
Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
-
Cell Characterization: Confirm the purity of the PASMC culture by immunofluorescence staining for smooth muscle α-actin and calponin.
Cell Proliferation (BrdU Incorporation) Assay
-
Cell Seeding: Seed PASMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a serum-free basal medium for 24 hours.
-
Treatment: Replace the medium with low-serum (e.g., 0.5% FBS) medium containing the desired concentrations of MRE-269 or vehicle control, along with a mitogen such as platelet-derived growth factor (PDGF; e.g., 20 ng/mL). Incubate for 24-48 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution (e.g., 10 µM final concentration) to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Aspirate the medium, fix the cells with a fixing/denaturing solution, and incubate for 30 minutes at room temperature.
-
Immunodetection: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1 hour.
-
Substrate Addition and Measurement: Wash the wells and add the enzyme substrate (e.g., TMB). After a suitable incubation period, stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
Cell Lysis and RNA Extraction: Treat cultured PASMCs with MRE-269 or vehicle. Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.
-
qPCR: Perform real-time PCR using a qPCR instrument. Prepare reaction mixtures containing cDNA template, forward and reverse primers for the target genes (ID1, ID3) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green-based qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
siRNA-Mediated Gene Knockdown
-
siRNA Design and Synthesis: Obtain pre-designed and validated small interfering RNA (siRNA) duplexes targeting the gene of interest (e.g., ID1) and a non-targeting control siRNA.
-
Transfection: Seed PASMCs in 6-well plates. On the following day, when cells are at 50-70% confluency, prepare the transfection complexes by mixing the siRNA with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's instructions.
-
Cell Treatment: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level by RT-qPCR and at the protein level by Western blotting.
-
Functional Assay: Following confirmation of successful knockdown, proceed with functional assays, such as the BrU proliferation assay, to determine the effect of gene silencing on the cellular response to MRE-269.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse treated PASMCs in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ID1, anti-ID3, anti-p-CREB) overnight at 4°C. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate the MRE-269 signaling pathway and a typical experimental workflow.
Caption: MRE-269 signaling pathway in PASMCs.
Caption: Workflow for siRNA knockdown experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 8. pubs.acs.org [pubs.acs.org]
MRE-269-d7: A Technical Guide for Research and Development
Introduction: MRE-269 is the pharmacologically active metabolite of Selexipag (B1681723) (NS-304), a potent and highly selective agonist for the prostacyclin receptor (IP receptor).[1][2][3] It is a key compound in the study of pulmonary arterial hypertension (PAH) and other vascular proliferative disorders.[2][4] MRE-269 exerts its effects through a well-defined signaling pathway, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative actions on smooth muscle cells.[2][4][5] The deuterated form, MRE-269-d7, serves as a valuable tool in metabolic studies and as an internal standard in analytical applications. This guide provides an in-depth overview of its suppliers, availability, pharmacological data, mechanism of action, and experimental applications for researchers, scientists, and drug development professionals.
Supplier and Availability for Research
MRE-269 and its deuterated form, this compound, are available from several suppliers for research purposes only. It is crucial to distinguish between the two compounds when ordering.
| Supplier | Compound | Notes |
| Alfa Chemistry / Isotope Science | This compound | Specializes in stable isotope-labeled compounds.[6] |
| Cayman Chemical | MRE-269 | Provides extensive technical data, including purity and stability information.[2] |
| MedChemExpress (MCE) | MRE-269 | Offers the compound for research use and provides some pharmacological data.[1] |
| RayBiotech | MRE-269 | Lists the compound with a purity of 98% for research use only.[7] |
| Biomol.com | MRE-269 | Distributor for Cayman Chemical.[5] |
| Cenmed | MRE-269 | Lists the compound as the active form of Selexipag.[3] |
Note: The products and services from these suppliers are intended for laboratory research use only and not for human consumption.[1][6][7]
Pharmacological and Physicochemical Data
MRE-269's high selectivity for the IP receptor over other prostanoid receptors is a key feature, minimizing off-target effects.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human IP Receptor | 20 nM | [2][5][7][8] |
| Functional Agonism (EC50) | cAMP accumulation in PASMCs | 32 nM | [8] |
| Vasodilation (pEC50) | Rat Small Pulmonary Artery | 4.98 ± 0.22 | [1] |
Table 2: Receptor Selectivity (IC50 values)
| Receptor | Value (µM) | Reference |
| DP Receptor | 2.6 | [2] |
| EP1 Receptor | >10 | [2] |
| EP2 Receptor | 5.8 | [2] |
| EP3 Receptor | >10 | [2] |
| EP4 Receptor | 4.9 | [2] |
| FP Receptor | >10 | [2] |
| TP Receptor | >10 | [2] |
Table 3: Anti-Platelet Aggregation (IC50 values)
| Species | Value (µM) | Reference |
| Human (ADP-induced) | 0.21 | [2] |
| Rat (ADP-induced) | 10 | [2] |
Table 4: Pharmacokinetic Parameters in Monkeys (1 mg/kg, Oral)
| Parameter | Value | Reference |
| Tmax | 2.3 h | [8] |
| Cmax | 105 ng/mL | [8] |
| AUC0-24h | 652 ng·h/mL | [8] |
| T1/2 (Half-life) | 5.6 h | [8] |
Table 5: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 475085-57-5 | [2][5][7] |
| Molecular Formula | C25H29N3O3 | [5] |
| Molecular Weight | 419.5 | [1][5] |
| Purity | ≥98% | [5][7] |
| Formulation | Crystalline Solid / Powder | [5][7] |
| Solubility | DMF: 14 mg/ml; DMSO: 12 mg/ml; Ethanol: 15 mg/ml | [5] |
| Storage | -20°C (1 year) or -80°C (2 years) | [1] |
Mechanism of Action and Signaling Pathways
MRE-269 is the active form of the prodrug Selexipag, converted primarily by carboxylesterase 1 (CES1) in the liver.[2] Its mechanism centers on the activation of the IP receptor, a Gs protein-coupled receptor (GPCR).
-
IP Receptor Binding: MRE-269 binds to the IP receptor on vascular smooth muscle and endothelial cells with high affinity.[5][8]
-
Gs Protein Activation: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). MRE-269 potently increases intracellular cAMP levels.[2][8]
-
Downstream Effects: Elevated cAMP leads to several key physiological responses:
-
Vasodilation: Activation of protein kinase A (PKA) by cAMP leads to the phosphorylation of downstream targets, resulting in smooth muscle relaxation and vasodilation. This effect is observed equally in large and small pulmonary arteries.[2]
-
Anti-platelet Aggregation: Increased cAMP in platelets inhibits their activation and aggregation.[2]
-
Antiproliferative Effects: MRE-269 has been shown to suppress the proliferation of pulmonary arterial smooth muscle cells (PASMCs), particularly those from patients with chronic thromboembolic pulmonary hypertension (CTEPH).[2][4] This effect may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3, via the IP receptor.[4][9]
-
Experimental Protocols and Methodologies
MRE-269 is utilized in a variety of in vitro and in vivo experimental models. The following outlines key methodologies reported in the literature. Note: These are summaries of experimental approaches; detailed, step-by-step protocols require access to the full-text publications.
In Vitro Antiproliferation Assay in PASMCs
This protocol is designed to evaluate the effect of MRE-269 on the proliferation of pulmonary arterial smooth muscle cells (PASMCs) stimulated by growth factors like Platelet-Derived Growth Factor (PDGF).
-
Cell Isolation and Culture:
-
PASMCs are isolated from lung tissue, such as endarterectomized tissue from CTEPH patients or from normal subjects.[4]
-
Cells are cultured in appropriate smooth muscle cell growth medium.
-
-
Proliferation Assay (BrdU Incorporation):
-
PASMCs are seeded in multi-well plates and serum-starved to synchronize cell cycles.
-
Cells are pre-treated with various concentrations of MRE-269 or vehicle control for a specified time.
-
Proliferation is induced by adding a potent mitogen, such as PDGF.[4]
-
Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium.
-
After incubation, cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based colorimetric assay. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
-
Gene Expression Analysis (RT-qPCR):
-
To investigate the mechanism, total RNA is extracted from PASMCs treated with MRE-269 using a commercial kit (e.g., RNeasy Mini Kit).[4]
-
cDNA is synthesized via reverse transcription.
-
The expression levels of target genes (e.g., ID1, ID3) and a housekeeping gene (e.g., ACTB) are quantified using real-time quantitative PCR (RT-qPCR) with specific TaqMan primer/probe sets.[4][9]
-
In Vivo Models
-
Pulmonary Hypertension Models: MRE-269 has been studied in rat models of pulmonary hypertension to assess its ability to ameliorate the condition.[2] These studies typically involve inducing PH (e.g., with monocrotaline) and then administering the compound to measure changes in hemodynamics and vascular remodeling.
-
Ischemic Stroke Models: The neuroprotective effects of MRE-269 have been investigated in aged rats subjected to transient middle cerebral artery occlusion (MCAO).[10] In these studies, post-ischemic treatment with MRE-269 was evaluated for its impact on neurological outcomes, infarct size, and biomarkers of oxidative stress (e.g., gp91phox) and blood-brain barrier breakdown (e.g., MMP-9 activity).[10]
Other Assays
-
Vasodilation Assays: The relaxant effects of MRE-269 are measured in isolated arterial rings (e.g., from rat pulmonary arteries) mounted in organ baths.[1] Concentration-response curves are generated to determine potency (pEC50).
-
Platelet Aggregation Assays: The inhibitory effect of MRE-269 is assessed using platelet-rich plasma from humans or rats.[2] Aggregation is induced by agents like ADP, and the change in light transmittance is measured to quantify the degree of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cenmed.com [cenmed.com]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRE-269 | CAS 475085-57-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained Neurological Recovery after Stroke in Aged Rats Treated with a Novel Prostacyclin Analog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of MRE-269 in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of MRE-269, the active metabolite of selexipag (B1681723), in human plasma. The method utilizes MRE-269-d7, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, which is a gold standard in quantitative bioanalysis.[1] A straightforward protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis essential for pharmacokinetic and drug metabolism studies. This method has been developed based on established bioanalytical principles and is suitable for supporting clinical and preclinical research.
Introduction
MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[2][3][4] Upon oral administration, selexipag is rapidly hydrolyzed to MRE-269, which is approximately 37 times more potent than the parent drug.[2] The systemic exposure to MRE-269 is significantly higher than that of selexipag, making its accurate quantification in plasma crucial for understanding the overall pharmacological effect and pharmacokinetic profile of selexipag.[2][5]
This application note details a UPLC-MS/MS method optimized for the sensitive and specific quantification of MRE-269 in human plasma. The use of a deuterated internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to reliable and reproducible results.[1] The simple protein precipitation extraction method is amenable to automation and high-throughput workflows.
Signaling Pathway of MRE-269
MRE-269 is a selective agonist for the prostacyclin receptor (IP receptor).[1][4] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which promotes vasodilation and inhibits smooth muscle cell proliferation, key therapeutic effects in PAH.[2]
Caption: MRE-269 signaling pathway.
Experimental Protocol
Materials and Reagents
-
MRE-269 analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MRE-269 and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the MRE-269 stock solution with 50:50 acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
Caption: Sample preparation workflow.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 20 |
| 2.0 | 80 |
| 2.1 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization: Electrospray Ionization (ESI), Positive Mode MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| MRE-269 | 420.1 | 378.2[6][7] |
| this compound | 427.1 | 385.2 |
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The results are summarized below.
Calibration Curve
The calibration curve for MRE-269 in human plasma demonstrated excellent linearity over the concentration range of 0.05 to 250 ng/mL.[6][7]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| MRE-269 | 0.05 - 250 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 0.15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 200 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Conclusion
This application note presents a rapid, sensitive, and specific UPLC-MS/MS method for the quantification of MRE-269 in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and other research applications requiring the reliable measurement of MRE-269.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MRE-269-d7 as an Internal Standard in Bioanalytical Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of Selexipag, a prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH). Accurate quantification of MRE-269 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variability in sample preparation and matrix effects. MRE-269-d7, a deuterated analog of MRE-269, is the ideal internal standard for this purpose due to its identical chemical and physical properties to the analyte.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of MRE-269 in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Principle of the Method
The method involves the extraction of MRE-269 and the internal standard, this compound, from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. A known amount of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte (MRE-269) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the unknown samples. This ratiometric approach corrects for potential losses during sample processing and variations in instrument response.
MRE-269 Signaling Pathway
MRE-269 exerts its therapeutic effects by acting as a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor. Binding of MRE-269 to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The activation of these pathways in vascular smooth muscle cells results in vasodilation and inhibition of cell proliferation, which are key mechanisms in the management of pulmonary arterial hypertension.
Application Notes and Protocols for the Quantitative Analysis of MRE-269 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag (B1681723), a potent, orally available selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. Following administration, selexipag is rapidly hydrolyzed to MRE-269, which is significantly more potent than the parent drug[1]. Accurate and precise quantification of MRE-269 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
These application notes provide detailed protocols for the sample preparation of MRE-269 in plasma, whole blood, and tissue homogenates for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification[1][3].
Physicochemical Properties of MRE-269
A summary of the key physicochemical properties of MRE-269 is presented below.
| Property | Value | Reference |
| Chemical Name | {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid | [4] |
| Synonyms | ACT-333679 | [5] |
| CAS Number | 475085-57-5 | [5] |
| Molecular Formula | C25H29N3O3 | [6] |
| Molecular Weight | 419.5 g/mol | [6] |
| Solubility | DMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [5][6] |
Signaling Pathway of MRE-269
MRE-269 is a selective agonist for the prostacyclin receptor (IP receptor)[7]. Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation[8].
Experimental Protocols
This section details the sample preparation protocols for the analysis of MRE-269 in various biological matrices. It is recommended to use a stable isotope-labeled internal standard (SIL-IS) for MRE-269, such as MRE-269-d4, to ensure accuracy and precision. If a SIL-IS for MRE-269 is not available, a structurally similar compound, such as deuterated selexipag (selexipag-d7) or diazepam, can be considered, though a SIL-IS for the analyte of interest is always the preferred approach[1].
Protocol 1: Protein Precipitation for Plasma and Whole Blood
This rapid and straightforward method is suitable for high-throughput analysis.
Materials:
-
Human plasma or whole blood (K2EDTA as anticoagulant)
-
MRE-269 analytical standard
-
Internal Standard (IS) working solution
-
Acetonitrile (B52724) (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Aliquot 100 µL of plasma or whole blood into a 1.5 mL microcentrifuge tube.
-
For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of MRE-269.
-
Add 10 µL of the IS working solution to all samples, calibration standards, and QCs.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma
LLE provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
MRE-269 analytical standard
-
Internal Standard (IS) working solution
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Glass test tubes (13 x 100 mm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma into a glass test tube.
-
Add 20 µL of IS working solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of MTBE.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine
SPE offers the cleanest extracts and can be used to concentrate the analyte, thereby increasing sensitivity. This protocol is adapted from methods for similar prostaglandin-like compounds[1].
Materials:
-
Human plasma or urine
-
MRE-269 analytical standard
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Formic acid
-
Elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
For plasma: Dilute 200 µL of plasma with 800 µL of 2% formic acid in water.
-
For urine: Centrifuge at 3,000 x g for 5 minutes. Dilute 200 µL of the supernatant with 800 µL of 2% formic acid in water.
-
Add 20 µL of IS working solution to the pre-treated samples.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute MRE-269 and the IS with 1 mL of the elution solvent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
-
Protocol 4: Tissue Homogenate Preparation
Materials:
-
Tissue sample (e.g., lung, liver)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
Procedure:
-
Accurately weigh a portion of the tissue sample (e.g., 100 mg).
-
Add homogenization buffer (e.g., 500 µL). The ratio of tissue to buffer should be optimized for the specific tissue type.
-
Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice to prevent degradation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which can then be processed using one of the extraction methods described above (Protein Precipitation, LLE, or SPE), treating the supernatant as a plasma sample.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of MRE-269. Method optimization is recommended for specific instrumentation.
| Parameter | Suggested Conditions |
| LC System | UPLC System |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of MRE-269 from potential interferences |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 420.1 → 378.2 |
| Internal Standard | Dependent on the IS used (e.g., Selexipag-d7) |
Quantitative Data Summary
The following tables summarize representative validation parameters for the LC-MS/MS analysis of MRE-269 based on published data and typical performance characteristics of such assays.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |
| MRE-269 | Rat Plasma | 0.05 - 250 ng/mL | > 0.99 |
| MRE-269 | Human Plasma | 0.1 - 500 ng/mL (Typical) | > 0.99 |
Table 2: Accuracy and Precision (Representative Data)
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Human Plasma | 1 (LLOQ) | 95 - 105 | < 15 |
| 3 (Low QC) | 92 - 108 | < 10 | |
| 50 (Mid QC) | 94 - 106 | < 8 | |
| 400 (High QC) | 96 - 104 | < 7 |
Table 3: Recovery and Matrix Effect (Representative Data for SPE)
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| MRE-269 | Human Plasma | 85 - 95 | 90 - 110 |
| MRE-269 | Human Urine | 88 - 98 | 88 - 105 |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the sample preparation and quantification of MRE-269 in various biological matrices. The choice of sample preparation technique will depend on the specific requirements of the study, such as sample volume, required sensitivity, and throughput. For all applications, the use of a stable isotope-labeled internal standard and a validated LC-MS/MS method is essential for obtaining high-quality bioanalytical data.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability Assessment of MRE-269-d7 in Human Plasma Samples
Introduction
MRE-269 is the pharmacologically active metabolite of Selexipag (B1681723), a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.[1] In bioanalytical studies, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices. MRE-269-d7, a deuterated form of MRE-269, serves this purpose. Ensuring the stability of this compound in plasma under various storage and handling conditions is a critical component of bioanalytical method validation.[2][3] This document provides a detailed protocol for assessing the stability of this compound in human plasma to ensure the integrity and reliability of pharmacokinetic and other clinical studies.
The stability of an analyte in a biological matrix is influenced by factors such as enzymatic degradation, pH, temperature, and light exposure.[3] Therefore, stability evaluations are performed to mimic the conditions that samples may encounter from collection to analysis. These evaluations typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[2][4][5] The acceptance criterion for stability is generally that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
This application note outlines a comprehensive protocol for the stability testing of this compound in human plasma, provides a template for data presentation, and includes graphical representations of the experimental workflow and the metabolic pathway of the parent compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Internal Standard (a suitable stable isotope-labeled molecule, if this compound is not being used as the internal standard itself in a different assay)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Phosphate buffered saline (PBS), pH 7.4
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 (v/v) Acetonitrile:Water to achieve concentrations required for spiking into plasma.
Plasma Sample Preparation (Protein Precipitation)
-
Thaw blank human plasma at room temperature.
-
Spike the blank plasma with the this compound working solution to achieve the desired quality control (QC) concentrations (e.g., low, mid, and high concentrations).
-
Vortex the spiked plasma samples for 30 seconds.
-
To a 100 µL aliquot of the spiked plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
A validated LC-MS/MS method should be used for the quantification of this compound. The following are suggested starting parameters:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
MRM Transitions: To be determined by infusion of the this compound standard.
Stability Assessment Protocols
For each stability study, two sets of QC samples at low and high concentrations are prepared. One set is analyzed immediately (time zero), and the other is subjected to the stability test conditions.
-
Prepare spiked plasma QC samples at low and high concentrations.
-
Store the QC samples at -80°C for 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a total of three cycles.
-
After the final thaw, process the samples as described in section 3 and analyze by LC-MS/MS.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared (time zero) samples.
-
Prepare spiked plasma QC samples at low and high concentrations.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the bench during processing.
-
After the specified duration, process the samples and analyze by LC-MS/MS.
-
Compare the mean concentration of the bench-top samples to the mean concentration of freshly prepared (time zero) samples.
-
Prepare multiple aliquots of spiked plasma QC samples at low and high concentrations.
-
Store the samples at -80°C.
-
Analyze a set of QC samples at regular intervals (e.g., 1, 3, 6, 9, and 12 months).
-
Compare the mean concentration of the stored samples at each time point to the mean concentration of freshly prepared (time zero) samples.
Data Presentation
The results of the stability studies should be summarized in tables. The percentage deviation of the mean concentration of the stability samples from the nominal concentration should be calculated.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle 1 Conc. (ng/mL) | Cycle 2 Conc. (ng/mL) | Cycle 3 Conc. (ng/mL) | Mean Conc. (ng/mL) | Nominal Conc. (ng/mL) | % Recovery |
| Low QC | 4.95 | 4.89 | 4.92 | 4.92 | 5.00 | 98.4 |
| High QC | 49.8 | 49.5 | 49.6 | 49.6 | 50.0 | 99.2 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | 4h Conc. (ng/mL) | 8h Conc. (ng/mL) | 24h Conc. (ng/mL) | Mean Conc. (24h) | Nominal Conc. (ng/mL) | % Recovery (24h) |
| Low QC | 5.01 | 4.98 | 4.90 | 4.90 | 5.00 | 98.0 |
| High QC | 50.2 | 49.9 | 49.7 | 49.7 | 50.0 | 99.4 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | 1 Month Conc. (ng/mL) | 3 Months Conc. (ng/mL) | 6 Months Conc. (ng/mL) | 12 Months Conc. (ng/mL) | Nominal Conc. (ng/mL) | % Recovery (12 Months) |
| Low QC | 4.96 | 4.91 | 4.88 | 4.85 | 5.00 | 97.0 |
| High QC | 49.9 | 49.4 | 49.2 | 48.9 | 50.0 | 97.8 |
Visualizations
Caption: Experimental workflow for this compound plasma stability testing.
Caption: Metabolic conversion of Selexipag to MRE-269.
References
- 1. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating MRE-269 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of selexipag (B1681723), is a potent and selective agonist of the prostacyclin I2 (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor by MRE-269 initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of smooth muscle cell proliferation. These application notes provide detailed protocols for key cell-based assays to evaluate the pharmacological activity of MRE-269, focusing on its effects on Pulmonary Artery Smooth Muscle Cells (PASMCs).
Mechanism of Action
MRE-269 selectively binds to the IP receptor, a Gs-coupled GPCR. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and the inhibition of cell proliferation. A key pathway in the anti-proliferative effect of MRE-269 in PASMCs involves the upregulation of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3.[1]
Diagram: MRE-269 Signaling Pathway
Caption: MRE-269 signaling cascade in target cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of MRE-269 activity determined from various cell-based assays.
Table 1: Receptor Binding Affinity and Potency of MRE-269
| Parameter | Cell Line/System | Value | Reference |
| Ki (human IP receptor) | - | 20 nM | [2] |
| EC50 (cAMP accumulation) | PASMCs | 32 nM | [2] |
Table 2: Anti-proliferative Activity of MRE-269
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | CTEPH PASMCs | PDGF-induced proliferation | 0.07 µM | [3] |
| IC50 | Normal PASMCs | PDGF-induced proliferation | 3.67 µM | [3] |
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels in response to MRE-269, providing a direct measure of IP receptor activation.
Diagram: cAMP Accumulation Assay Workflow
Caption: Workflow for cAMP accumulation assay.
Protocol:
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell culture medium (e.g., SmGM-2)
-
96-well cell culture plates
-
MRE-269
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF cAMP kit or ELISA-based kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed PASMCs into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
MRE-269 Treatment: Add varying concentrations of MRE-269 (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the MRE-269 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the anti-proliferative effect of MRE-269 by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Diagram: BrdU Incorporation Assay Workflow
Caption: Workflow for BrdU incorporation assay.
Protocol:
Materials:
-
Human PASMCs
-
Cell culture medium
-
96-well cell culture plates
-
MRE-269
-
Platelet-derived growth factor (PDGF)
-
BrdU Cell Proliferation ELISA Kit (colorimetric)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PASMCs in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of MRE-269 (e.g., 10⁻⁹ to 10⁻⁵ M) in the presence of a proliferative stimulus like PDGF (e.g., 10 ng/mL). Include appropriate controls (vehicle, PDGF alone).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal labeling time may vary depending on the cell proliferation rate.[4]
-
Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution provided in the kit. Incubate for 30 minutes at room temperature.[5][6][7]
-
Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.[5][6][7]
-
Secondary Antibody and Substrate: Wash the wells and add the HRP-conjugated secondary antibody. After another incubation and wash, add the TMB substrate.[6][7]
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control (PDGF alone). Plot the percentage of inhibition against the log of the MRE-269 concentration and fit the data to determine the IC50 value.
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the MRE-269-induced changes in the mRNA levels of target genes, such as ID1 and ID3, in PASMCs.
Diagram: RT-qPCR Workflow
Caption: Workflow for RT-qPCR analysis.
Protocol:
Materials:
-
Human PASMCs
-
MRE-269
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ID1, ID3) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Culture PASMCs to 70-80% confluency and then treat with MRE-269 (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.[8][9]
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.[8][9]
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target genes (ID1, ID3) and a reference gene.
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[10]
-
Note on Primer Design: Specific and efficient primers are crucial for accurate qPCR results. It is recommended to design primers spanning an exon-exon junction to avoid amplification of genomic DNA. Primer sequences should be validated for specificity and efficiency before use. While specific primer sequences for ID1 and ID3 can be designed using publicly available tools, referencing published studies for validated sequences is advisable.[10][11][12][13]
References
- 1. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. k-assay.com [k-assay.com]
- 8. pages.jh.edu [pages.jh.edu]
- 9. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 10. ID1 and ID3 functions in the modulation of the tumour immune microenvironment in adult patients with B-cell acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Id1 and Id3 expression is associated with increasing grade of prostate cancer: Id3 preferentially regulates CDKN1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ID1 and ID3 functions in the modulation of the tumour immune microenvironment in adult patients with B-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic stratification improvement by integrating ID1/ID3/IGJ gene expression signature and immunophenotypic profile in adult patients with B-ALL [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Animal Models for Testing MRE-269 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269 is the active metabolite of selexipag (B1681723), a selective prostacyclin (IP) receptor agonist. It exerts its therapeutic effects in pulmonary arterial hypertension (PAH) through IP receptor-mediated vasodilation and inhibition of vascular smooth muscle cell proliferation. The evaluation of MRE-269's efficacy in vivo is crucial for preclinical assessment. This document provides detailed application notes and protocols for two widely used rat models of PAH: the monocrotaline (B1676716) (MCT) model and the Sugen 5416/hypoxia (SuHx) model.
Mechanism of Action and Signaling Pathway
MRE-269 selectively binds to the prostacyclin (IP) receptor, a Gs protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in pulmonary arterial smooth muscle cells (PASMCs) result in vasodilation and have anti-proliferative effects, counteracting the pathological vascular remodeling characteristic of PAH.
MRE-269 Signaling Pathway
In Vivo Animal Models for Efficacy Testing
Two robust and widely accepted rat models for inducing pulmonary hypertension are the monocrotaline (MCT) model and the Sugen 5416/hypoxia (SuHx) model. These models recapitulate key pathophysiological features of human PAH.
Experimental Workflow Overview
The general workflow for testing the efficacy of MRE-269 (administered as its prodrug, selexipag) in these models is as follows:
General Experimental Workflow
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension Model
This model involves a single subcutaneous injection of monocrotaline, which induces endothelial injury and subsequent pulmonary vascular remodeling.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Monocrotaline (MCT)
-
0.5 N HCl
-
0.5 N NaOH
-
Sterile water for injection
-
Selexipag (prodrug of MRE-269)
-
Vehicle for selexipag (e.g., 0.5% methylcellulose (B11928114) solution)
-
Anesthesia (e.g., isoflurane)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Histology supplies
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions before the experiment.
-
MCT Solution Preparation: Dissolve MCT in 0.5 N HCl, neutralize to pH 7.4 with 0.5 N NaOH, and dilute with sterile water to a final concentration of 60 mg/mL.[1]
-
PAH Induction: Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to each rat.[1]
-
Treatment Groups: After a set period for PAH development (e.g., 14 days), randomly assign rats to the following groups:
-
Vehicle control group
-
Selexipag-treated group(s) (e.g., 6 mg/kg/day, administered orally twice daily)
-
-
Treatment Administration: Administer selexipag or vehicle orally for a specified duration (e.g., 2 to 3 weeks).
-
Efficacy Assessment (at the end of the treatment period):
-
Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and separate the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each component to calculate the Fulton's Index (RV/[LV+S]).
-
Histopathological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin) to assess pulmonary artery wall thickness and vascular remodeling.
-
Expected Outcomes:
-
MCT-treated rats will develop significant pulmonary hypertension, characterized by elevated RVSP and mPAP.
-
Increased Fulton's Index, indicating right ventricular hypertrophy.
-
Thickening of the medial layer of pulmonary arterioles.
-
Treatment with selexipag is expected to attenuate these pathological changes.
Protocol 2: Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model
This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, leading to a more severe PAH phenotype that closely resembles human PAH, including the formation of occlusive vascular lesions.
Materials:
-
Male Sprague-Dawley or Fischer rats (6 weeks old)
-
Sugen 5416 (SU5416)
-
Vehicle for Sugen 5416 (e.g., CMC-based solution)
-
Hypoxia chamber (10% O₂)
-
Selexipag
-
Vehicle for selexipag (0.5% methylcellulose solution)
-
Anesthesia (e.g., isoflurane)
-
Equipment for hemodynamic measurements
-
Histology supplies
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
PAH Induction:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg body weight).
-
Immediately following the injection, place the rats in a hypoxia chamber with 10% oxygen for 3 weeks.
-
After 3 weeks, return the rats to normoxic conditions (room air).
-
-
Treatment Groups: Randomly assign rats to treatment groups at a specified time point after induction (e.g., at the end of the 3-week hypoxia period for an "early-stage" study, or 2 weeks after returning to normoxia for a "late-stage" study).
-
Vehicle control group
-
Selexipag-treated group(s) (e.g., 10 mg/kg or 30 mg/kg, administered orally twice daily)
-
-
Treatment Administration: Administer selexipag or vehicle orally for a specified duration (e.g., 3 weeks).
-
Efficacy Assessment: Perform hemodynamic, hypertrophic, and histopathological assessments as described in Protocol 1. Additionally, quantify the percentage of occluded small pulmonary vessels.
Expected Outcomes:
-
SuHx rats will develop severe PAH with markedly elevated RVSP and RV hypertrophy.
-
Development of occlusive pulmonary vascular lesions.
-
Selexipag treatment is expected to significantly reduce RVSP, attenuate RV hypertrophy, and decrease the percentage of occluded vessels.
Quantitative Data Summary
The following tables summarize the reported efficacy of selexipag in the SuHx rat model.
Table 1: Effect of Selexipag on Right Ventricular Systolic Pressure (RVSP) in SuHx Rats
| Treatment Group | RVSP (mmHg) |
| Normoxia | 37.6 ± 0.8 |
| SuHx + Vehicle (3 weeks post-hypoxia) | 95.7 ± 4.2 |
| SuHx + Selexipag (10 mg/kg) | 78.5 ± 5.1 |
| SuHx + Selexipag (30 mg/kg) | 67.9 ± 4.3** |
| p<0.05, **p<0.01 vs. SuHx + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of Selexipag on Right Ventricular Hypertrophy (Fulton's Index) in SuHx Rats
| Treatment Group | Fulton's Index (RV/[LV+S]) |
| Normoxia | 0.23 ± 0.01 |
| SuHx + Vehicle (3 weeks post-hypoxia) | 0.63 ± 0.02 |
| SuHx + Selexipag (10 mg/kg) | 0.56 ± 0.02 |
| SuHx + Selexipag (30 mg/kg) | 0.50 ± 0.02** |
| p<0.05, **p<0.01 vs. SuHx + Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of Selexipag on Occlusive Pulmonary Vascular Lesions in SuHx Rats
| Treatment Group | Occlusive Lesions (%) |
| SuHx (end of hypoxia) | 14 ± 2 |
| SuHx + Vehicle (3 weeks post-hypoxia) | 55 ± 5 |
| SuHx + Selexipag (30 mg/kg) | 33 ± 4 |
| p<0.01 vs. SuHx + Vehicle. Data are presented as mean ± SEM. |
Table 4: Effect of Selexipag on Survival in Fischer SuHx Rats [2]
| Treatment Group | Survival Rate at Day 42 |
| SuHx + Vehicle | 30% |
| SuHx + Selexipag (30 mg/kg) | 70% |
| p<0.05 vs. SuHx + Vehicle. |
Conclusion
The monocrotaline and Sugen 5416/hypoxia rat models are valuable tools for the in vivo evaluation of MRE-269's therapeutic potential in pulmonary arterial hypertension. The provided protocols offer a standardized approach to assess the efficacy of MRE-269 (via its prodrug selexipag) on key disease parameters, including hemodynamics, right ventricular hypertrophy, and vascular remodeling. The quantitative data demonstrate the significant beneficial effects of selexipag in the robust SuHx model, supporting its clinical development for the treatment of PAH.
References
Application Notes and Protocols for Measuring cAMP Levels in Response to MRE-269
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of selexipag (B1681723), is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Activation of the IP receptor by MRE-269 stimulates the Gs alpha subunit of the associated heterotrimeric G-protein.[4] This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels mediates a range of physiological effects, including vasodilation and inhibition of smooth muscle cell proliferation, making MRE-269 a valuable therapeutic agent for conditions such as pulmonary arterial hypertension (PAH).[7][8][9]
These application notes provide a detailed protocol for measuring intracellular cAMP levels in response to MRE-269 stimulation in a cell-based assay. The protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology, a robust and sensitive method for quantifying cAMP.
Signaling Pathway of MRE-269
MRE-269 selectively binds to the IP receptor, initiating a signaling cascade that results in the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of MRE-269 in relation to IP receptor binding and cAMP pathway activation.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Binding Affinity (Ki) | 20 nM | Human IP receptor | [9][10][11] |
| EC50 (Membrane Hyperpolarization) | 32 nM | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | [11] |
| Selectivity | >130-fold selective for IP receptor over other prostanoid receptors (DP, EP1-4, FP, TP) | Radioligand binding assays | [10][11] |
| cAMP Induction | Concentration-dependent increase | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | [3][10] |
Note: The EC50 for direct cAMP accumulation may vary depending on the cell line and assay conditions.
Experimental Protocol: Measuring cAMP Levels using HTRF
This protocol outlines the measurement of MRE-269-induced cAMP accumulation in a recombinant cell line (e.g., CHO-K1) stably expressing the human IP receptor, using a competitive immunoassay HTRF kit (e.g., LANCE® Ultra cAMP Kit).
Materials
-
CHO-K1 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., Ham's F-12, 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MRE-269
-
Iloprost (B1671730) (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor
-
HTRF cAMP Assay Kit (containing Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody)
-
Lysis Buffer
-
384-well white opaque microplates
-
HTRF-compatible microplate reader
Experimental Workflow Diagram
Step-by-Step Procedure
1. Cell Preparation a. Culture CHO-K1 cells stably expressing the human IP receptor in appropriate cell culture medium until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4). d. Determine cell density and viability. e. Seed the cells into a 384-well white opaque microplate at a pre-optimized density (e.g., 1,500 - 5,000 cells/well) in a volume of 5 µL.
2. Compound Preparation a. Prepare a stock solution of MRE-269 in DMSO. b. Perform serial dilutions of MRE-269 in assay buffer to create a concentration range for the dose-response curve (e.g., 10 pM to 10 µM). c. Prepare solutions of positive controls (e.g., Iloprost and Forskolin) and a vehicle control (assay buffer with the same final DMSO concentration as the highest MRE-269 concentration).
3. Cell Stimulation a. To prevent the degradation of cAMP, add 2.5 µL of 4x concentrated IBMX solution (final concentration of 0.5-1 mM) to each well containing cells. b. Add 2.5 µL of the MRE-269 serial dilutions, positive controls, or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 30-60 minutes.
4. cAMP Detection a. Following the incubation period, add 5 µL of the HTRF lysis buffer containing the Europium-labeled cAMP tracer to each well. b. Immediately after, add 5 µL of the HTRF lysis buffer containing the ULight-labeled anti-cAMP antibody to each well. c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
5. Data Acquisition a. Read the plate on an HTRF-compatible microplate reader. b. Measure the fluorescence emission at 665 nm (specific signal) and 620 nm (reference signal).
6. Data Analysis a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. Generate a standard curve using a known range of cAMP concentrations. c. Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve. d. Plot the cAMP concentration against the log of the MRE-269 concentration. e. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
Conclusion
This application note provides a comprehensive guide for researchers to accurately measure the intracellular cAMP response to MRE-269. The detailed protocol and supporting information will enable the generation of robust and reproducible data for the characterization of MRE-269 and other IP receptor agonists, aiding in drug discovery and development efforts.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. blossombio.com [blossombio.com]
- 9. Differential actions of the prostacyclin analogues treprostinil and iloprost and the selexipag metabolite, MRE-269 (ACT-333679) in rat small pulmonary arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioline.ru [bioline.ru]
- 11. LANCE Ultra cAMP Detection Kit-Revvity [weichilab.com]
Application Notes and Protocols for the Bioanalytical Method Validation of MRE-269
Introduction
MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag (B1681723), a selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. Accurate quantification of MRE-269 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed, validated bioanalytical method for the determination of MRE-269 in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Mechanism of Action: MRE-269 Signaling Pathway
MRE-269 exerts its therapeutic effects by acting as a potent and selective agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR)[2][4]. The binding of MRE-269 to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP)[5]. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which promotes vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs)[5]. Recent studies also suggest that the antiproliferative effects of MRE-269 may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3[6][7].
References
- 1. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. kuey.net [kuey.net]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
MRE-269-d7 solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269-d7 is the deuterated form of MRE-269, a potent and selective agonist for the prostacyclin (IP) receptor.[1][2][3] MRE-269 is the active metabolite of selexipag, a drug used in the treatment of pulmonary arterial hypertension.[1][2][4] The incorporation of deuterium (B1214612) atoms into the MRE-269 molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[1][2] These application notes provide detailed guidance on the preparation of this compound solutions and their proper storage to ensure stability and experimental reproducibility.
Data Presentation
This compound Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 117.22 | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic and moisture can impact solubility.[1] |
This compound Stock Solution Preparation (in DMSO)
| Desired Concentration (mM) | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| Solvent Volume (mL) | Solvent Volume (mL) | Solvent Volume (mL) | |
| 1 | 2.3443 | 11.7217 | 23.4434 |
| 5 | 0.4689 | 2.3443 | 4.6887 |
| 10 | 0.2344 | 1.1722 | 2.3443 |
Calculations are based on a molecular weight of 426.56 g/mol for this compound.[1]
Storage and Stability of this compound
| Form | Storage Temperature (°C) | Storage Duration |
| Powder | -20 | 3 years |
| 4 | 2 years | |
| In Solvent | -80 | 6 months |
| -20 | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 0.2344 mL of DMSO.[1]
-
Vortex the solution thoroughly to dissolve the powder.
-
If the powder does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general workflow for using this compound as an internal standard for the quantification of MRE-269 in biological samples.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 50 µL of the biological sample, add a specific volume of the this compound internal standard solution (e.g., 5 µL of a 1 µg/mL working solution).
-
Add a protein precipitation agent, such as 200 µL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a suitable volume of the prepared sample onto the LC-MS/MS system.
-
Develop an appropriate chromatographic method to separate MRE-269 and this compound from matrix components.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both MRE-269 and this compound.
-
Quantify the amount of MRE-269 in the sample by calculating the peak area ratio of MRE-269 to this compound and comparing it to a standard curve.
-
Visualizations
Caption: MRE-269 signaling pathway via the IP receptor.
Caption: Workflow for using this compound as an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of MRE-269-d7 in LC-MS/MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using MRE-269-d7 as an internal standard for the quantification of MRE-269 in LC-MS/MS analyses. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
This compound is a stable isotope-labeled internal standard (SIL-IS) for MRE-269. An equal amount of the internal standard is added to all samples, including calibrators, quality controls (QCs), and unknown samples.[1][2] The ratio of the analyte (MRE-269) signal to the internal standard (this compound) signal is used to create a calibration curve for quantification.[1] This helps to correct for variability during sample preparation, injection, and analysis.[1][2]
Q2: Why is my this compound (Internal Standard) response highly variable between samples?
High variability in the internal standard (IS) response can indicate issues with sample preparation, the LC system, or the mass spectrometer.[3] Inconsistent pipetting, incomplete extraction, or problems with the autosampler can lead to different amounts of IS in the final vials.[3] Instability in the mass spectrometer's ion source can also cause a fluctuating signal.[3] It is crucial to investigate trends and systemic differences to identify the root cause.[2]
Q3: What are matrix effects and how can they affect my this compound quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of your results.[5][6] Even with a SIL-IS, significant or differential matrix effects can still lead to inaccurate quantification.[7]
Q4: What are the common causes of poor peak shape (tailing, fronting, splitting) for MRE-269 and this compound?
Poor peak shape can be caused by a variety of factors. Peak tailing for basic compounds is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based column.[8] Other causes can include column contamination, a partially plugged column frit, or an injection solvent that is stronger than the mobile phase.[8][9] Peak fronting or splitting can be caused by issues like column degradation or injecting the sample in a solvent stronger than the mobile phase.[10][11]
Troubleshooting Guide
Issue 1: No or Very Low Signal for MRE-269 and/or this compound
Question: I am not seeing any peaks for my analyte or internal standard. What should I check?
Answer: This issue can stem from the sample preparation, the LC system, or the MS detector. Follow these steps to diagnose the problem:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issue | 1. Verify Concentrations: Double-check the concentrations of your MRE-269 and this compound stock and working solutions. Prepare fresh solutions if necessary.[12][13] 2. Check Sample Handling: Ensure the correct volume of internal standard was added to each sample. Review the entire sample preparation procedure for any potential errors.[12] |
| LC System Malfunction | 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks. 2. Ensure Proper Flow: Verify that the mobile phase is flowing correctly and the pumps are functioning. Purge the pumps to remove any air bubbles.[12][13] 3. Check Injection: Ensure the autosampler is injecting the correct volume and the syringe is not clogged.[11] |
| MS Detector Settings | 1. Confirm MS Settings: Check that the correct MRM transitions, collision energies, and ion source parameters are being used for both MRE-269 and this compound.[12] 2. Tune the Mass Spectrometer: Perform a system tune to ensure the MS is functioning correctly.[12][13] 3. Check Ion Source: Inspect the ion source for cleanliness and proper positioning of the spray needle.[3] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My peaks for MRE-269 and this compound are tailing severely. How can I improve the peak shape?
Answer: Poor peak shape can compromise the accuracy of your integration and quantification. The table below outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | 1. Acidify Mobile Phase: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase. This can help to protonate residual silanol groups on the column and reduce peak tailing for basic compounds.[8] |
| Column Issues | 1. Column Contamination: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[9][11] 2. Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.[9] |
| Injection Solvent Mismatch | 1. Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[9][11] Injecting in a stronger solvent can cause peak distortion.[9] |
| Extra-Column Volume | 1. Check Tubing and Fittings: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[9] |
Issue 3: High Variability in this compound Response
Question: The peak area of my internal standard, this compound, is fluctuating significantly across my sample batch. What could be the cause?
Answer: A stable internal standard response is critical for accurate quantification.[2] Variability can be introduced at several stages of the analytical process.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Prep | 1. Pipetting Technique: Ensure consistent and accurate pipetting of the internal standard into every sample. 2. Extraction Efficiency: Inconsistent extraction recovery can lead to variable IS response. Optimize your extraction procedure to ensure it is robust and reproducible. |
| Autosampler Issues | 1. Injection Volume: Verify that the autosampler is injecting a consistent volume. Air bubbles in the syringe can be a source of variability.[3] 2. Carryover: If a high concentration sample is followed by a low one, carryover can occur.[3] Implement a needle wash step with a strong solvent to minimize this.[14] |
| Matrix Effects | 1. Differential Ion Suppression: Even with a SIL-IS, severe and variable matrix effects can cause fluctuations in the IS signal.[7] Consider improving your sample cleanup procedure to remove more interfering matrix components.[6][9] |
| Ion Source Instability | 1. Source Cleanliness: A dirty ion source can lead to an unstable spray and fluctuating signal. Clean the ion source according to the manufacturer's recommendations.[3] |
Experimental Protocols
Protocol 1: System Suitability Test (SST)
Objective: To verify that the LC-MS/MS system is performing adequately before running an analytical batch.
Procedure:
-
Prepare a standard solution containing a known concentration of MRE-269 and this compound in a clean solvent (e.g., 50:50 acetonitrile:water).
-
Make at least five replicate injections of the SST solution at the beginning of the analytical run.
-
Evaluate the following parameters:
-
Peak Area Precision: The relative standard deviation (%RSD) of the peak areas for both MRE-269 and this compound should be within an acceptable range (e.g., <15%).
-
Retention Time Precision: The %RSD of the retention times should be very low (e.g., <2%).
-
Peak Shape: The peak asymmetry or tailing factor should be within an acceptable range (e.g., 0.8 - 1.5).
-
Data Presentation:
| Injection | MRE-269 Peak Area | This compound Peak Area | MRE-269 Retention Time (min) | This compound Retention Time (min) |
| 1 | 1,205,000 | 1,510,000 | 3.45 | 3.44 |
| 2 | 1,215,000 | 1,525,000 | 3.46 | 3.45 |
| 3 | 1,198,000 | 1,499,000 | 3.45 | 3.44 |
| 4 | 1,220,000 | 1,530,000 | 3.46 | 3.45 |
| 5 | 1,208,000 | 1,515,000 | 3.45 | 3.44 |
| Mean | 1,209,200 | 1,515,800 | 3.45 | 3.44 |
| %RSD | 0.7% | 0.8% | 0.1% | 0.1% |
Protocol 2: Matrix Effect Assessment (Post-Column Infusion)
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Procedure:
-
Set up a constant infusion of a solution containing MRE-269 and this compound into the MS detector, post-column. This is typically done using a syringe pump and a T-fitting.
-
Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Monitor the signal of MRE-269 and this compound. A stable baseline signal should be observed.
-
Any deviation (dip or peak) from this stable baseline as the blank matrix components elute from the column indicates the presence of matrix effects.
-
If a significant dip in the signal is observed at the retention time of your analyte, this indicates ion suppression, and your sample cleanup method may need to be improved.
Visualizations
Caption: A typical experimental workflow for the quantification of MRE-269 using this compound as an internal standard.
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS quantification.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. halocolumns.com [halocolumns.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: MRE-269 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of MRE-269.
Frequently Asked Questions (FAQs)
Q1: What is MRE-269 and why is its bioanalysis important?
MRE-269 (also known as ACT-333679) is the active metabolite of Selexipag (B1681723), a prostacyclin receptor agonist used to treat pulmonary arterial hypertension. Accurate bioanalysis of MRE-269 is crucial for pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining its safety and efficacy.
Q2: What are matrix effects and how do they impact MRE-269 bioanalysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source by co-eluting endogenous components from the biological sample (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of MRE-269. Common sources of matrix effects in plasma include phospholipids (B1166683) and salts.
Q3: How can I identify if matrix effects are affecting my MRE-269 analysis?
A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak response of MRE-269 in a neat solution to its response when spiked into an extracted blank matrix from multiple sources. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 suggests ion suppression and an MF > 1 indicates ion enhancement.
Q4: What are the initial steps to mitigate matrix effects in MRE-269 bioanalysis?
The first step is to optimize the sample preparation procedure to remove interfering matrix components. Common techniques include:
-
Protein Precipitation (PPT): A rapid method, but may not be sufficient to remove all interferences, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning MRE-269 into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a sorbent to retain MRE-269 while matrix components are washed away, often resulting in the cleanest extracts.
Q5: Can chromatographic conditions be modified to reduce matrix effects?
Yes, optimizing the liquid chromatography (LC) method to separate MRE-269 from co-eluting matrix components is a key strategy. This can involve:
-
Changing the analytical column: Using a column with a different chemistry (e.g., biphenyl) may improve separation.
-
Adjusting the mobile phase: Modifying the organic solvent, aqueous phase, and additives (e.g., formic acid) can alter selectivity.
-
Modifying the gradient elution: A slower, more shallow gradient can improve the resolution between MRE-269 and interfering peaks.
Q6: How does the use of an internal standard (IS) help with matrix effects?
An internal standard, especially a stable isotope-labeled (SIL) version of MRE-269, is crucial. The IS is added to the samples before extraction and experiences similar matrix effects as the analyte. By calculating the peak area ratio of the analyte to the IS, variability due to matrix effects can be compensated for, leading to more accurate and precise results. If a SIL IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent MRE-269 signal intensity | Ion suppression due to co-eluting matrix components (e.g., phospholipids). | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction to better remove interferences. 2. Optimize Chromatography: Adjust the LC gradient to better separate MRE-269 from the suppression zone. Consider a different column chemistry. |
| High variability in results between different plasma lots | Differential matrix effects across individual samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL IS): A SIL IS is the best way to compensate for sample-to-sample variations in matrix effects. 2. Evaluate Multiple Extraction Methods: Test different sample cleanup strategies to find one that provides consistent results across various lots of the biological matrix. |
| Poor peak shape (e.g., tailing, splitting) | Column contamination or degradation; inappropriate mobile phase pH. | 1. Implement a Column Wash Routine: Use a strong solvent to wash the column between runs to remove strongly retained matrix components. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of MRE-269 to maintain a consistent ionization state. |
| Unexpected peaks interfering with MRE-269 or IS | Contamination from solvents, collection tubes, or carryover from previous injections. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Optimize Autosampler Wash: Increase the volume and use a stronger solvent for the autosampler wash to prevent carryover. 3. Inject Blank Samples: Run blank matrix samples between high-concentration samples to check for carryover. |
Quantitative Data Summary
The following tables summarize the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of Selexipag and MRE-269 in rat plasma.[1]
Table 1: MRE-269 Calibration Curve and LLOQ
| Parameter | Value |
| Calibration Curve Range | 0.05 - 250 ng/mL |
| Regression Equation | y = 0.0126x + 0.0034 |
| Correlation Coefficient (r²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Precision and Accuracy of MRE-269 Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | 6.8 | 102.4 | 7.5 | 103.8 |
| Low | 0.1 | 5.3 | 98.5 | 6.2 | 101.2 |
| Medium | 10 | 4.1 | 101.2 | 5.5 | 99.8 |
| High | 200 | 3.5 | 97.6 | 4.8 | 100.5 |
Table 3: Recovery and Matrix Effect for MRE-269
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.1 | 85.4 | 93.2 |
| Medium | 10 | 88.2 | 95.8 |
| High | 200 | 86.5 | 94.5 |
Experimental Protocols
Protocol 1: Bioanalysis of MRE-269 in Rat Plasma by UPLC-MS/MS
This protocol is based on a validated method for the simultaneous determination of Selexipag and MRE-269.[1]
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of rat plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Diazepam, 100 ng/mL).
-
Add 200 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:water, 50:50, v/v).
-
Inject 2 µL of the reconstituted sample into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-1.5 min: 30% to 90% B
-
1.5-2.5 min: 90% B
-
2.5-2.6 min: 90% to 30% B
-
2.6-3.5 min: 30% B
-
-
Mass Spectrometer: XEVO TQ-S Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
MRE-269: m/z 420.1 → 378.2
-
Diazepam (IS): m/z 285.0 → 154.0
-
-
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike MRE-269 and the internal standard into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-extraction Spike): Extract six different lots of blank plasma using the validated sample preparation method. Spike MRE-269 and the internal standard into the final, dried extracts at low, medium, and high QC concentrations before reconstitution.
-
Set C (Pre-extraction Spike): Spike MRE-269 and the internal standard into six different lots of blank plasma at low, medium, and high QC concentrations before performing the extraction.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
Calculate Recovery (RE):
-
RE = (Mean peak area of Set C) / (Mean peak area of Set B)
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
Visualizations
References
isotopic exchange of deuterium in MRE-269-d7
Welcome to the technical support center for MRE-269-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on troubleshooting potential issues related to the isotopic exchange of deuterium (B1214612).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: MRE-269 is the active metabolite of the prostacyclin receptor agonist, Selexipag.[1][2] this compound is a deuterated version of MRE-269, where seven hydrogen atoms have been replaced by deuterium atoms. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of MRE-269 quantification in biological matrices.
Q2: Where are the deuterium atoms located in this compound?
A2: The exact positions of the deuterium labels can vary by manufacturer. However, they are typically placed on metabolically stable positions of the molecule to prevent in-vivo exchange. For this compound, the deuterium atoms are commonly located on the isopropyl group and/or the butoxy chain. The carboxylic acid proton is labile and readily exchanges with protons from the solvent.
Q3: What is isotopic exchange and why is it a concern for this compound?
A3: Isotopic exchange is a chemical reaction in which a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[3] This is a concern for this compound as it can lead to a mass shift in the internal standard, potentially compromising the accuracy of quantitative analyses. The most common form of this is "back-exchange," where deuterium is lost and replaced by hydrogen.
Q4: Which deuterium atoms in this compound are most susceptible to exchange?
A4: The proton on the carboxylic acid group of MRE-269 is highly labile and will readily exchange with protons in any protic solvent (like water or methanol). Deuterium atoms on carbon atoms (C-D bonds) are generally much more stable. However, under certain analytical conditions (e.g., high pH, high temperature, or within the mass spectrometer's ion source), even these can be at risk of exchange, although this is less common for aliphatic and aromatic C-D bonds under standard LC-MS conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Symptom | Possible Cause | Recommended Solution |
| Unexpected mass shift of -1 Da or more for this compound peak in MS. | Back-exchange of deuterium for hydrogen. | - Check Solvent pH: Ensure that the sample and mobile phase pH are controlled. A pH range of 2-3 is often optimal for minimizing exchange.[4] - Minimize Sample Exposure to Protic Solvents: Reduce the time the sample is in solution before analysis. - Use Deuterated Solvents: If possible, for sample preparation, use deuterated solvents to minimize the proton source for back-exchange. |
| Poor chromatographic peak shape or splitting for this compound. | On-column hydrogen-deuterium exchange. | - Optimize LC Method: Use a rapid LC gradient to minimize the time the analyte spends on the column. - Lower Column Temperature: Reducing the column temperature can decrease the rate of on-column exchange. |
| Inconsistent quantification results when using this compound as an internal standard. | Variability in the extent of deuterium back-exchange between samples and standards. | - Matrix-Matched Standards: Prepare calibration standards in the same biological matrix as the samples to ensure similar exchange kinetics. - Consistent Sample Handling: Ensure uniform timing and temperature for all sample preparation steps. |
| Loss of deuterium label during sample storage. | Exposure to moisture and unfavorable pH conditions over time. | - Store in a Dry, Aprotic Solvent: Store stock solutions of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at -20°C or below. - Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, aliquot the stock solution into single-use vials. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in a Protic Solvent
This protocol outlines a procedure to evaluate the stability of the deuterium label on this compound when exposed to a protic solvent over time.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile (B52724)
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 methanol:water mixture.
-
Timepoint 0: Immediately inject the working solution into the LC-MS system.
-
Incubate the working solution at room temperature.
-
Inject the working solution at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the data by monitoring the ion chromatograms for the expected m/z of this compound and any potential mass shifts corresponding to the loss of one or more deuterium atoms.
Data Analysis:
Calculate the percentage of the intact this compound remaining at each time point relative to the initial (time 0) peak area.
| Time Point (hours) | Peak Area (Intact this compound) | % Intact this compound |
| 0 | [Example Value] | 100% |
| 1 | [Example Value] | [Calculate] |
| 2 | [Example Value] | [Calculate] |
| 4 | [Example Value] | [Calculate] |
| 8 | [Example Value] | [Calculate] |
| 24 | [Example Value] | [Calculate] |
Protocol 2: Standard LC-MS Method for Quantification of MRE-269 using this compound
This protocol provides a general LC-MS method for the quantification of MRE-269.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
MRE-269: [Precursor Ion m/z] -> [Product Ion m/z]
-
This compound: [Precursor Ion m/z + 7] -> [Product Ion m/z]
-
-
Source Parameters: Optimize for MRE-269 signal (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Potential back-exchange pathway for this compound in the presence of a protic solvent.
Caption: A logical workflow for troubleshooting inconsistent results when using this compound.
References
Technical Support Center: Optimizing Chromatographic Separation of MRE-269 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of MRE-269 (the active metabolite of Selexipag) and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods used for the analysis of MRE-269 and Selexipag (B1681723)?
A1: The most common methods for the quantification of MRE-269 and its parent drug, Selexipag, in biological matrices are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[1][2] C18 and Phenyl-Hexyl columns are frequently used stationary phases.[3][4]
Q2: What is the primary metabolic pathway of Selexipag?
A2: Selexipag is a prodrug that is rapidly metabolized in the body to its active form, MRE-269 (ACT-333679), through hydrolysis by carboxylesterases.[2] MRE-269 is significantly more potent than Selexipag itself.[2] Further metabolism can occur via oxidation, catalyzed by CYP3A4 and CYP2C8, leading to hydroxylated and dealkylated products.[4]
Q3: What are the key validation parameters to consider for a bioanalytical method for MRE-269?
A3: According to regulatory guidelines, a bioanalytical method for MRE-269 should be validated for selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability. The correlation coefficient (r²) for the calibration curve should be greater than 0.99.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for MRE-269 shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for MRE-269 can arise from several factors related to the analyte's chemical properties and its interaction with the chromatographic system.
Troubleshooting Workflow for Peak Tailing:
Potential Causes and Solutions:
-
Mobile Phase pH: MRE-269 is an acidic compound. If the mobile phase pH is not optimal, it can lead to secondary interactions with the stationary phase.
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the analyte.
-
Solution: Use a well-end-capped column or a column with a different stationary phase chemistry, such as a phenyl-hexyl column.[4]
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: If possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Retention Time Variability
Question: I am observing inconsistent retention times for MRE-269 and Selexipag between injections. What could be the cause?
Answer:
Retention time shifts can compromise peak identification and integration. The following are common causes and their solutions.
Potential Causes and Solutions:
-
Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. Ensure thorough mixing and degassing.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated. This may require flushing with 10-20 column volumes of the initial mobile phase.
-
-
System Leaks: Any leak in the HPLC/UPLC system can cause a drop in pressure and an increase in retention times.
-
Solution: Regularly inspect the system for leaks at all fittings and connections.
-
Issue 3: Matrix Effects in Bioanalysis
Question: I suspect matrix effects are impacting the accuracy of my MRE-269 quantification in plasma. How can I identify and mitigate this?
Answer:
Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS bioanalysis.
Identifying and Mitigating Matrix Effects:
-
Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as MRE-269-d6 or MRE-269-d7, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[6][7]
-
Sample Preparation: A robust sample preparation method is crucial to remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques generally provide cleaner extracts and can significantly reduce matrix effects.
-
-
Chromatographic Separation: Optimizing the chromatographic method to separate MRE-269 from the regions of ion suppression is an effective strategy.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of Selexipag and MRE-269 in Plasma
This protocol is a representative example based on published methods.[1][5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution (e.g., this compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient tailored to achieve separation.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
Workflow for Sample Analysis:
Data Presentation
Table 1: Typical UPLC-MS/MS Method Parameters for Selexipag and MRE-269
| Parameter | Selexipag | MRE-269 (ACT-333679) | Internal Standard (Example: Diazepam) | Reference |
| Precursor Ion (m/z) | 497.4 | 420.1 | 285.0 | [1] |
| Product Ion (m/z) | 302.2 | 378.2 | 154.0 | [1] |
| Linearity Range (ng/mL) | 0.05 - 50 | 0.05 - 250 | N/A | [1] |
| Recovery (%) | 84.5 - 91.58 | 81.21 - 93.90 | N/A | [5] |
| Matrix Effect (%) | 94.98 - 99.67 | 93.17 - 99.23 | N/A | [5] |
Table 2: Typical RP-HPLC Method Parameters for Selexipag and its Impurities
| Parameter | Setting | Reference |
| Column | Waters C18 (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | Acetonitrile | [2] |
| Mobile Phase B | Phosphate Buffer (pH 3.0) | [2] |
| Elution Mode | Gradient | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | PDA at 260 nm | [2] |
| Column Temperature | 30 °C | [2] |
| Injection Volume | 10 µL | [2] |
References
- 1. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. benchchem.com [benchchem.com]
- 4. ir.vignan.ac.in [ir.vignan.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
addressing poor peak shape in MRE-269 analysis
Welcome to the technical support center for the analysis of MRE-269. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is MRE-269 and why is its accurate analysis important?
MRE-269, also known as ACT-333679, is the active metabolite of the prodrug Selexipag.[1][2] It is a potent and selective agonist of the prostacyclin receptor (IP receptor).[2][3][4] Accurate quantification of MRE-269 is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug efficacy and safety evaluations in the treatment of conditions like pulmonary arterial hypertension.[1][2]
Q2: What are the typical chromatographic challenges encountered during MRE-269 analysis?
The most common issue reported is poor peak shape, specifically peak tailing. This can be attributed to the chemical properties of MRE-269, including the presence of a carboxylic acid group, and its potential interactions with the stationary phase of the HPLC column. Other challenges include achieving adequate retention, resolving MRE-269 from its parent drug Selexipag and other metabolites, and ensuring method robustness.
Q3: How can I improve the peak shape of MRE-269 in my chromatogram?
Improving the peak shape of MRE-269 often involves optimizing the mobile phase pH, selecting an appropriate column, and ensuring proper sample preparation. A detailed troubleshooting guide for addressing poor peak shape is provided in the following section.
Troubleshooting Guide: Addressing Poor Peak Shape in MRE-269 Analysis
Poor peak shape, particularly peak tailing, can significantly impact the accuracy and precision of MRE-269 quantification. This guide provides a systematic approach to diagnosing and resolving this common issue.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.
Potential Cause 1: Secondary Interactions with Residual Silanols
The stationary phase in reversed-phase HPLC columns, especially older silica-based columns, can have exposed, negatively charged silanol (B1196071) groups. The carboxylic acid moiety of MRE-269 can interact with these sites, leading to peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: MRE-269 has a predicted acidic pKa of approximately 3.51 due to its carboxylic acid group.[5] To minimize interactions with silanol groups, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the analyte. Operating at a pH of around 2.5 to 3.0 will ensure that the carboxylic acid is fully protonated, reducing its interaction with the stationary phase.
-
Use of End-Capped Columns: Employ modern, high-purity, end-capped C18 or C8 columns. End-capping effectively shields the residual silanol groups, minimizing secondary interactions.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, be mindful of potential ion suppression if using mass spectrometry detection.
Potential Cause 2: Column Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
Solutions:
-
Reduce Injection Volume or Sample Concentration: Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape improves.
-
Use a Higher Capacity Column: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.
Potential Cause 3: Extra-Column Volume
Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.
Solutions:
-
Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" I.D.) and keep the length as short as possible.
-
Ensure Proper Fittings: Check all connections for tightness and ensure that the ferrule is correctly seated to avoid dead volume.
Potential Cause 4: Sample Solvent Effects
If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak distortion.
Solutions:
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.
-
Reduce Injection Volume: A smaller injection volume will minimize the impact of a strong sample solvent.
Potential Cause 5: Column Degradation
Over time, HPLC columns can degrade, especially when used with aggressive mobile phases or at high temperatures. This can lead to a loss of stationary phase and exposure of active silanol groups.
Solutions:
-
Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan and should be replaced.
-
Use a Guard Column: A guard column can help to protect the analytical column from contaminants and extend its lifetime.
Summary of Troubleshooting Strategies for Poor Peak Shape
| Potential Cause | Key Solutions |
| Secondary Silanol Interactions | Adjust mobile phase pH to ~2.5-3.0; Use end-capped columns; Add mobile phase modifiers (e.g., TEA). |
| Column Overload | Reduce sample concentration or injection volume; Use a higher capacity column. |
| Extra-Column Volume | Minimize tubing length and internal diameter; Ensure proper fittings. |
| Sample Solvent Effects | Dissolve sample in initial mobile phase; Reduce injection volume. |
| Column Degradation | Replace the column; Use a guard column. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for MRE-269
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% Orthophosphoric Acid (OPA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[1]
-
Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might be: 0-2 min (30% B), 2-10 min (30-70% B), 10-12 min (70% B), 12-13 min (70-30% B), 13-15 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation from Plasma
-
Protein Precipitation:
-
To 500 µL of plasma, add 1 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the HPLC system.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
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Elute MRE-269 with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
Visualizations
MRE-269 Signaling Pathway
Caption: MRE-269 signaling pathway via the IP receptor.
Troubleshooting Workflow for Poor Peak Shape
Caption: Logical workflow for troubleshooting poor peak shape.
References
- 1. kuey.net [kuey.net]
- 2. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRE-269, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [4-[(5,6-DIPHENYLPYRAZINYL)(1-METHYLETHYL)AMINO]BUTOXY]-ACETIC ACID CAS#: 475085-57-5 [chemicalbook.com]
MRE-269-d7 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of MRE-269-d7 for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Stability Issues
This guide addresses potential issues you might encounter during the long-term storage and handling of this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage conditions. | Verify that the compound has been stored according to the recommended guidelines. For MRE-269, the non-deuterated parent compound, recommended storage is as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is best practice to follow these guidelines for this compound. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] | |
| Exposure to light or reactive surfaces. | Store solutions in amber vials or protect them from light. Use inert containers (e.g., glass or polypropylene) for storage. | |
| Precipitate observed in stock solution after thawing. | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure the solvent used is appropriate for the desired concentration. |
| Solvent evaporation during storage. | Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to increased compound concentration and precipitation. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Analyze the compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify potential degradants.[2] Compare the chromatogram to that of a freshly prepared standard. |
| Impurities in the original compound lot. | Review the Certificate of Analysis (CoA) for the specific lot of this compound to check for known impurities. | |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all labware. Run a blank analysis of the solvent to rule out contamination. |
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
Recommended Storage Conditions for MRE-269
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[3] |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
2. How can I assess the stability of my this compound sample?
To assess the stability of your this compound sample, you can employ various analytical techniques.[4] High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[2] Mass spectrometry (MS) can also be used to identify and characterize any potential degradants.[2] Comparing the analytical profile of your stored sample to a freshly prepared standard will indicate the extent of any degradation.
3. What is the mechanism of action of MRE-269?
MRE-269 is the active metabolite of selexipag (B1681723) and functions as a selective agonist for the prostacyclin (IP) receptor.[3][5] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade results in vasodilation and has antiproliferative effects on pulmonary arterial smooth muscle cells.[3][6]
MRE-269 Signaling Pathway
Caption: this compound signaling pathway.
4. Are there any known degradation pathways for MRE-269?
Specific degradation products of MRE-269 are not detailed in the provided search results. However, molecules with similar functional groups may be susceptible to hydrolysis or oxidation under certain conditions. It is crucial to store the compound as recommended to minimize degradation.
Experimental Protocols
Protocol: Preparation of MRE-269 Stock Solution
This protocol is based on general laboratory practice and information for the parent compound, MRE-269.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -80°C for long-term storage.
Workflow for Investigating this compound Stability
Caption: Workflow for troubleshooting this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of different anticoagulants on MRE-269 plasma stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRE-269. The following information addresses potential issues related to the impact of different anticoagulants on the plasma stability of MRE-269 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection when analyzing MRE-269 plasma concentrations?
Q2: Can I use heparin as an anticoagulant for MRE-269 plasma stability studies?
A2: Heparin is another common anticoagulant, but its use can sometimes interfere with certain analytical methods, particularly those involving mass spectrometry, due to ion suppression effects. While it may be suitable, it is crucial to perform a validation experiment to compare the stability and recovery of MRE-269 in heparinized plasma versus EDTA plasma to ensure it does not adversely affect your assay.
Q3: What is the recommended storage temperature for plasma samples containing MRE-269?
A3: For short-term storage (up to 24 hours), plasma samples should be kept at 4°C. For long-term storage, it is imperative to store the samples at -80°C to minimize potential degradation. Avoid repeated freeze-thaw cycles as this can degrade the analyte and affect the integrity of the sample.
Q4: How quickly should I process the blood samples after collection to ensure the stability of MRE-269?
A4: Blood samples should be processed to plasma as soon as possible after collection, ideally within one hour. Centrifugation should be performed at a refrigerated temperature (e.g., 4°C) to separate the plasma. Prompt processing helps to minimize enzymatic activity that could potentially degrade MRE-269.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of MRE-269 in plasma samples.
| Problem | Potential Cause | Recommended Solution |
| Low MRE-269 Recovery | Analyte Degradation: MRE-269 may have degraded in the plasma sample due to enzymatic activity or improper storage. | - Ensure blood samples are processed to plasma within one hour of collection. - Use EDTA as the anticoagulant to inhibit enzymatic activity. - Store plasma samples at -80°C immediately after processing. - Avoid repeated freeze-thaw cycles. |
| Suboptimal Anticoagulant: The chosen anticoagulant may be interfering with the assay or not adequately preserving the analyte. | - Perform a validation study comparing different anticoagulants (e.g., EDTA, Sodium Citrate, Heparin). - Evaluate MRE-269 stability and recovery with each anticoagulant under your specific experimental conditions. | |
| High Variability in Results | Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation, or inconsistent storage temperatures, can lead to variable degradation. | - Standardize the entire sample collection and processing workflow. - Ensure all samples are handled under the same conditions (time, temperature). |
| Matrix Effects: Components in the plasma, potentially influenced by the anticoagulant, may be affecting the analytical measurement. | - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. - Use a stable isotope-labeled internal standard for MRE-269 to correct for matrix effects. | |
| Unexpected Peaks in Chromatogram | Analyte Modification: MRE-269, a carboxylic acid, could potentially form esters if alcohols are present in sample processing reagents. | - Review all reagents and solvents used in the sample preparation and analysis to ensure they are free of alcohols or other reactive components. |
| Contamination from Collection Tubes: Certain tube additives could leach into the plasma and interfere with the analysis. | - Use high-quality blood collection tubes from a reputable supplier. - If contamination is suspected, test blank plasma from different tube types. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for MRE-269 Analysis
-
Blood Collection:
-
Collect whole blood samples into tubes containing K2EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant.
-
Place the tubes on ice or in a refrigerated rack.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Sample Storage:
-
Transfer the plasma into clearly labeled polypropylene (B1209903) cryovials.
-
For immediate analysis, store the plasma at 4°C.
-
For long-term storage, immediately freeze the plasma samples at -80°C.
-
Protocol 2: Evaluation of Anticoagulant Effect on MRE-269 Stability
-
Sample Pooling:
-
Obtain a pool of drug-free human whole blood.
-
-
Anticoagulant Spiking:
-
Divide the pooled blood into three aliquots.
-
Add K2EDTA to the first aliquot, Sodium Heparin to the second, and Sodium Citrate to the third, at their recommended concentrations.
-
-
MRE-269 Spiking:
-
Spike each of the anticoagulated blood pools with a known concentration of MRE-269.
-
-
Plasma Preparation and Storage:
-
Process each aliquot to obtain plasma as described in Protocol 1.
-
Divide the plasma from each anticoagulant group into sub-aliquots for analysis at different time points (e.g., 0, 4, 8, 24 hours at 4°C and after 1, 2, 4 weeks at -80°C).
-
-
Sample Analysis:
-
At each time point, analyze the concentration of MRE-269 in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Compare the stability of MRE-269 in the presence of each anticoagulant over time. Calculate the percentage of degradation from the initial concentration (time 0).
-
Visualizations
Caption: Workflow for blood sample handling for MRE-269 analysis.
Caption: Troubleshooting logic for low MRE-269 recovery.
Validation & Comparative
A Comparative In Vitro Analysis of MRE-269 and Other Prostacyclin IP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of MRE-269, the active metabolite of selexipag, with other prominent prostacyclin (IP) receptor agonists, including treprostinil (B120252), iloprost (B1671730), and beraprost (B1666799). The information presented is curated from experimental data to assist researchers in making informed decisions for their studies.
Comparative Analysis of Receptor Binding and Functional Potency
The efficacy of a prostacyclin analog is determined by its binding affinity (Ki) to the IP receptor and its functional potency (EC50) in cellular assays. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a cellular response, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
The following table summarizes the in vitro binding affinities and functional potencies of MRE-269, treprostinil, iloprost, and beraprost for the human IP receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Accumulation | Cell Type |
| MRE-269 | 20[1][2][3] | 32[1] | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) |
| Treprostinil | 32[4][5] | 1.9[4] | Cells expressing human IP receptor |
| Iloprost | 3.9[4] | 0.37[4] | Cells expressing human IP receptor |
| Beraprost | 16 (reported)[6] | 10.4[7] | Human Embryonic Kidney 293 (HEK293) cells expressing IP receptors |
| Esuberaprost (B1248030) | Not specified | 0.4[8] | HEK-293 cells expressing human IP receptor |
Esuberaprost is the active single isomer of beraprost.
MRE-269 distinguishes itself with high selectivity for the IP receptor, showing over 130-fold greater affinity compared to other prostanoid receptors (EP1-4, DP1, FP, and TP)[1][3]. In contrast, treprostinil also demonstrates high affinity for DP1 and EP2 receptors, while iloprost has a high affinity for the EP1 receptor[4]. This selectivity profile suggests that MRE-269 may have a more targeted therapeutic action with potentially fewer off-target effects.
Signaling Pathway of IP Receptor Agonists
Activation of the prostacyclin IP receptor by an agonist initiates a signaling cascade that is crucial for its vasodilatory and anti-proliferative effects. The binding of an agonist, such as MRE-269, to the G-protein coupled IP receptor leads to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular responses.
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols. Below are detailed methodologies for the key assays used to characterize IP receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the IP receptor by a non-labeled agonist (e.g., MRE-269).
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human IP receptor are cultured to confluence.
-
Cells are harvested, and the cell membranes are isolated through centrifugation and homogenization.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (e.g., MRE-269, treprostinil, iloprost) are added to the reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Objective: To quantify the increase in intracellular cAMP levels in response to stimulation by an IP receptor agonist.
Protocol:
-
Cell Culture:
-
Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) or HEK293 cells expressing the human IP receptor are seeded in multi-well plates and grown to a specific confluency.
-
-
Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Cells are then treated with various concentrations of the IP receptor agonist (e.g., MRE-269) and incubated for a specific time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRE-269 and Iloprost Efficacy in Preclinical Models of Pulmonary Hypertension
For Immediate Release
This guide provides a detailed comparison of the efficacy of MRE-269, the active metabolite of the selective IP prostacyclin receptor agonist selexipag (B1681723), and iloprost (B1671730), a synthetic prostacyclin analogue, in animal models of pulmonary hypertension (PH). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this complex disease.
Executive Summary
Preclinical evidence suggests that while both MRE-269 and iloprost exhibit vasodilatory effects, MRE-269 demonstrates a more targeted and potentially disease-modifying profile. A key differentiator lies in their receptor selectivity; MRE-269 is a highly selective agonist for the prostacyclin (IP) receptor, whereas iloprost also interacts with other prostanoid receptors, including the prostaglandin (B15479496) E receptor 3 (EP3), which can mediate vasoconstriction. This difference in mechanism may underlie the observation that MRE-269, unlike iloprost, has been shown to ameliorate occlusive vascular remodeling in the Sugen/hypoxia (SuHx) rat model of severe pulmonary arterial hypertension (PAH). Furthermore, MRE-269 induces consistent vasodilation in both large and small pulmonary arteries, whereas the efficacy of iloprost can be diminished in smaller vessels.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of selexipag (the prodrug of MRE-269) in the Sugen/hypoxia (SuHx) rat model of PAH. While direct head-to-head quantitative data for iloprost in the same comprehensive study is limited in the public domain, key qualitative distinctions regarding its effect on vascular remodeling are noted.
Table 1: Effect of Selexipag (MRE-269) on Right Ventricular Systolic Pressure (RVSP) in SuHx Rats [1][2][3][4]
| Treatment Group | RVSP (mmHg) at 6 Weeks |
| Normal | 37.6 ± 0.8 |
| SuHx + Vehicle | 95.7 ± 4.2 |
| SuHx + Selexipag (30 mg/kg/day) | Significantly reduced vs. Vehicle |
Data presented as mean ± SEM. The study demonstrated a significant improvement with selexipag treatment.
Table 2: Effect of Selexipag (MRE-269) on Right Ventricular Hypertrophy (Fulton's Index) in SuHx Rats [1][2][3][4]
| Treatment Group | Fulton's Index (RV/[LV+S]) at 6 Weeks |
| Normal | 0.23 ± 0.01 |
| SuHx + Vehicle | 0.63 ± 0.02 |
| SuHx + Selexipag (30 mg/kg/day) | Significantly reduced vs. Vehicle |
Data presented as mean ± SEM. A lower Fulton's Index indicates less right ventricular hypertrophy.
Table 3: Effect of Selexipag (MRE-269) on Survival in Fischer SuHx Rats [1][2][3][4]
| Treatment Group | Survival Rate at Day 42 |
| SuHx + Vehicle | 30% |
| SuHx + Selexipag | Significantly improved vs. Vehicle |
Table 4: Comparative Effects on Pulmonary Vascular Remodeling in the SuHx Rat Model
| Compound | Effect on Occlusive Vascular Remodeling |
| MRE-269 (from Selexipag) | Ameliorates occlusive vascular lesions[2][3] |
| Iloprost | Improves hemodynamics but does not show ameliorative effects on pulmonary vascular remodeling[2][3] |
Experimental Protocols
Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension Rat Model[1][2][3][4]
This model is designed to induce severe, progressive PAH that closely mimics the human disease, including the presence of occlusive vascular lesions.
-
Animal Model: Male Sprague-Dawley or Fischer rats are used.
-
Induction of PAH:
-
A single subcutaneous injection of Sugen 5416 (a vascular endothelial growth factor receptor antagonist) at a dose of 20 mg/kg is administered.
-
Immediately following the injection, the rats are housed in a hypoxic environment (10% oxygen) for a period of three weeks.
-
After the hypoxic period, the rats are returned to normoxic conditions (room air).
-
-
Treatment Protocol:
-
For early-stage intervention, oral administration of selexipag (e.g., 30 mg/kg/day) or vehicle is initiated at the beginning of the normoxic recovery period and continued for a specified duration (e.g., three weeks).
-
For late-stage intervention, treatment is initiated after the establishment of severe PAH (e.g., five weeks post-Sugen injection) and continued for a defined period.
-
-
Efficacy Endpoints:
-
Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of hypertrophy.
-
Histological Analysis: The lungs are perfusion-fixed, and sections are stained to assess the degree of pulmonary vascular remodeling, including medial wall thickness and the percentage of occluded vessels.
-
Survival Analysis: In studies using the Fischer rat strain, which exhibits higher mortality, survival rates are monitored over the course of the experiment.
-
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of MRE-269 and Iloprost.
Experimental Workflow
Caption: Experimental workflow for SuHx-induced PAH model.
References
- 1. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats | PLOS One [journals.plos.org]
- 2. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE-269 vs. Beraprost: A Comparative Analysis of Antiproliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative properties of MRE-269, the active metabolite of Selexipag (B1681723), and Beraprost (B1666799), a prostacyclin analogue. The information presented herein is based on available experimental data to assist researchers in understanding the distinct mechanisms and potencies of these two compounds.
Quantitative Comparison of Antiproliferative Effects
The following table summarizes the quantitative data on the antiproliferative effects of MRE-269 and Beraprost on vascular smooth muscle cells. It is important to note that the experimental conditions in the cited studies may vary.
| Compound | Cell Type | Proliferation Stimulus | Antiproliferative Potency (IC50) | Key Findings |
| MRE-269 (ACT-333679) | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Platelet-Derived Growth Factor (PDGF) | 4.0 nM[1] | MRE-269 potently inhibits PASMC proliferation.[1] It has been shown to have a more potent antiproliferative effect on PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH) compared to normal PASMCs.[2][3][4] |
| Beraprost | Rat Aortic Smooth Muscle Cells (RASMCs) | Insulin (B600854) or PDGF | > 10-7 M (concentration at which dose-dependent suppression begins)[5] | Beraprost suppresses DNA synthesis stimulated by both insulin and PDGF in a dose-dependent manner.[5] A direct IC50 value for Beraprost on human PASMCs under conditions identical to those for MRE-269 is not readily available in the cited literature. |
Experimental Protocols
MRE-269: Antiproliferation Assay in Human PASMCs
1. Cell Culture and Proliferation Induction:
-
Human pulmonary arterial smooth muscle cells (PASMCs) are cultured in appropriate growth medium.
-
To induce proliferation, cells are stimulated with a mitogen such as Platelet-Derived Growth Factor (PDGF).[2][4]
2. BrdU Incorporation Assay:
-
PASMCs are seeded in 96-well plates.[2]
-
Following stimulation with PDGF, MRE-269 is added at various concentrations.
-
5-bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium.[2] During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA strands.
-
After an incubation period, the cells are fixed, and the DNA is denatured.[2]
-
An anti-BrdU antibody conjugated to a detector enzyme or fluorophore is added to detect the incorporated BrdU.
-
The quantity of incorporated BrdU, which is proportional to cell proliferation, is measured using a plate reader. The IC50 value is then calculated.[1]
Beraprost: Antiproliferation Assay in Rat Aortic Smooth Muscle Cells
1. Cell Culture and Proliferation Induction:
-
Smooth muscle cells are isolated from the thoracic aorta of rats.
-
Proliferation is stimulated using agents like insulin or PDGF.[5]
2. [3H]Thymidine Incorporation Assay:
-
Cultured rat aortic smooth muscle cells are treated with Beraprost at various concentrations in the presence of the proliferation stimulus.
-
[3H]Thymidine, a radioactive nucleoside, is added to the culture medium.[5]
-
During cell division, [3H]Thymidine is incorporated into the newly synthesized DNA.
-
After incubation, the cells are harvested, and the DNA is isolated.
-
The amount of radioactivity in the DNA is measured using a scintillation counter. This measurement reflects the extent of cell proliferation.[5]
Signaling Pathways
The antiproliferative effects of MRE-269 and Beraprost are mediated through distinct signaling pathways.
MRE-269 Signaling Pathway
MRE-269 is a selective agonist of the prostacyclin (IP) receptor.[6] Its antiproliferative action is primarily mediated through the canonical IP receptor-cAMP pathway, leading to the upregulation of downstream targets that inhibit cell growth.
Caption: MRE-269 antiproliferative signaling pathway.
Beraprost Signaling Pathway
Beraprost, a prostacyclin analogue, also acts on the prostacyclin receptor to increase intracellular cAMP.[7][8] However, its antiproliferative mechanism also involves pathways regulating cell cycle proteins like p27(Kip1) and a distinct mechanism involving PPARδ and iNOS.[9][10]
Caption: Beraprost antiproliferative signaling pathways.
Experimental Workflow
The general workflow for comparing the antiproliferative effects of MRE-269 and Beraprost is outlined below.
Caption: Comparative experimental workflow.
References
- 1. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of beraprost sodium, a stable analogue of prostacyclin, on hyperplasia, hypertrophy and glycosaminoglycan synthesis of rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of hypoxia and Beraprost sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beraprost sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of hypoxia and Beraprost sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Switching from Beraprost to Selexipag in the Treatment of Pulmonary Arterial Hypertension: Insights from a Phase IV Study of the Japanese Registry (The EXCEL Study: EXChange from bEraprost to seLexipag Study) - PMC [pmc.ncbi.nlm.nih.gov]
MRE-269: A Comparative Guide to a Highly Selective IP Prostacyclin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
MRE-269, the active metabolite of the oral prodrug selexipag (B1681723), has emerged as a potent and highly selective agonist for the prostacyclin (IP) receptor.[1] Its distinct pharmacological profile offers significant advantages over traditional prostacyclin analogs in the treatment of conditions such as pulmonary arterial hypertension (PAH). This guide provides an objective comparison of MRE-269 with other IP receptor agonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Superior Selectivity Profile of MRE-269
A key advantage of MRE-269 lies in its high selectivity for the IP receptor over other prostanoid receptors (DP, EP, FP, TP). This selectivity minimizes off-target effects that are often associated with less selective prostacyclin analogs like iloprost (B1671730) and treprostinil (B120252), which can lead to adverse effects such as vasoconstriction or altered gastric motility.[2]
Table 1: Comparative Binding Affinity (Ki, nM) of IP Receptor Agonists for Human Prostanoid Receptors
| Compound | IP Receptor | DP1 Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | FP Receptor | TP Receptor |
| MRE-269 | 20 | >10,000 | >10,000 | 5,800 | >10,000 | 4,900 | >10,000 | >10,000 |
| Treprostinil | 32 | 4.4 | >1,000 | 3.6 | >1,000 | >1,000 | >1,000 | >1,000 |
| Iloprost | 3.9 | >1,000 | 1.1 | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 |
| Beraprost | - | - | - | - | High Affinity | - | - | - |
Data sourced from multiple studies.[2][3][4] Note: A lower Ki value indicates a higher binding affinity. Beraprost is known to have a high affinity for the EP3 receptor.[4]
Enhanced Functional Efficacy
The high selectivity of MRE-269 translates to a more targeted and efficient functional response. It potently induces the accumulation of intracellular cyclic AMP (cAMP) and demonstrates robust vasodilation in pulmonary arteries.[3]
Table 2: Comparative In Vitro Efficacy of IP Receptor Agonists
| Compound | cAMP Accumulation (EC50, nM) in PASMCs | Vasodilation of Human Pulmonary Arteries (pEC50) | Inhibition of Platelet Aggregation (IC50, nM) |
| MRE-269 | 32 | - | 200 |
| Treprostinil | 1.9 | 6.73 | - |
| Iloprost | 0.37 | 7.94 | - |
Data sourced from multiple studies.[2][3][5] pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. PASMCs: Pulmonary Artery Smooth Muscle Cells.
IP Receptor Signaling Pathway
Activation of the IP receptor by an agonist like MRE-269 initiates a signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation. The primary pathway involves the coupling of the IP receptor to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Radioligand Binding Assay for IP Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the IP receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the human IP receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost), and varying concentrations of the unlabeled test compound (e.g., MRE-269).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay Using Pulmonary Arteries
This assay measures the vasodilatory effect of a compound on pre-constricted pulmonary artery rings.
Detailed Steps:
-
Tissue Preparation: Isolate pulmonary arteries from a suitable animal model (e.g., rat, porcine) or human tissue. Cut the arteries into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in a wire myograph system containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension. Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., MRE-269) to the bath.
-
Data Recording: Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve and determine the EC50 or pEC50 value.
PDGF-Induced Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This assay assesses the anti-proliferative effects of a compound on PASMCs stimulated with platelet-derived growth factor (PDGF).
Detailed Steps:
-
Cell Culture: Culture human PASMCs in an appropriate growth medium.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium for 24 hours.
-
Treatment: Treat the cells with a mitogen, typically PDGF (e.g., 10 ng/mL), in the presence of varying concentrations of the test compound (e.g., MRE-269) for 24-48 hours.
-
Proliferation Assessment (BrdU Assay):
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, to the culture medium for the final few hours of incubation. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Add a peroxidase-conjugated anti-BrdU antibody that binds to the incorporated BrdU.
-
Add a substrate that is converted by the peroxidase into a colored product.
-
-
Quantification: Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
-
Data Analysis: Calculate the percentage of inhibition of PDGF-induced proliferation for each concentration of the test compound and determine the IC50 value.
Conclusion
MRE-269 represents a significant advancement in the field of IP receptor agonists. Its high selectivity for the IP receptor minimizes the potential for off-target effects, offering a more favorable safety and tolerability profile compared to older, non-selective prostacyclin analogs. The potent vasodilatory and anti-proliferative effects of MRE-269, demonstrated in robust in vitro and in vivo models, underscore its therapeutic potential for diseases characterized by vascular remodeling and vasoconstriction, such as pulmonary arterial hypertension. The detailed experimental protocols provided herein offer a foundation for further research and comparative analysis of this promising therapeutic agent.
References
- 1. Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Differential actions of the prostacyclin analogues treprostinil and iloprost and the selexipag metabolite, MRE-269 (ACT-333679) in rat small pulmonary arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE-269: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag, is a key therapeutic agent in the management of pulmonary arterial hypertension. Its efficacy is rooted in its high affinity for the IP receptor, a Gs-protein coupled receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1][2][3][4] However, a comprehensive understanding of its interaction with other prostanoid receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of MRE-269's cross-reactivity with other prostanoid receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of MRE-269 Binding Affinity
The selectivity of MRE-269 for the IP receptor over other prostanoid receptors has been quantified through radioligand binding assays. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MRE-269 for a panel of human prostanoid receptors.
| Receptor | Ligand | Parameter | Value (nM) | Selectivity over IP Receptor (fold) |
| IP | MRE-269 | Ki | 20 [1][5] | - |
| DP | MRE-269 | IC50 | 2,600[5] | 130 |
| EP1 | MRE-269 | IC50 | >10,000[5] | >500 |
| EP2 | MRE-269 | IC50 | 5,800[5] | 290 |
| EP3 | MRE-269 | IC50 | >10,000[5] | >500 |
| EP4 | MRE-269 | IC50 | 4,900[5] | 245 |
| FP | MRE-269 | IC50 | >10,000[5] | >500 |
| TP | MRE-269 | IC50 | >10,000[5] | >500 |
Data presented as Ki for the primary target receptor and IC50 for the off-target receptors. The selectivity fold is calculated as the ratio of the IC50 or Ki for the off-target receptor to the Ki for the IP receptor.
The data clearly demonstrates that MRE-269 possesses a high degree of selectivity for the IP receptor, with at least a 130-fold lower affinity for any other prostanoid receptor tested.[1] While some partial activation of EP2 and EP4 receptors has been noted at micromolar concentrations, the therapeutic concentrations of MRE-269 are significantly lower, suggesting a minimal off-target effect in a clinical setting.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. Their signaling pathways are primarily dictated by the type of G-protein they couple to. The diagram below illustrates the major signaling cascades associated with the prostanoid receptors.
Caption: Prostanoid receptor signaling pathways.
Experimental Protocols
The quantitative data presented in this guide was generated using standard pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Caption: Experimental workflow for radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell lines stably expressing the human prostanoid receptors (IP, DP, EP1, EP2, EP3, EP4, FP, or TP) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-iloprost for the IP receptor) at a concentration close to its Kd. A range of concentrations of the unlabeled competitor, MRE-269, are added to the wells. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of MRE-269 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay is used to determine the functional activity of a compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Detailed Protocol:
-
Cell Culture: Cells expressing the prostanoid receptor of interest are seeded in a multi-well plate and grown to confluence.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: The cells are then stimulated with varying concentrations of MRE-269 for a specific time.
-
Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The cAMP levels are plotted against the log concentration of MRE-269, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of MRE-269 that produces 50% of the maximal response) and the Emax (the maximum response).
This comprehensive analysis of MRE-269's cross-reactivity provides valuable insights for researchers and clinicians, reinforcing its high selectivity for the IP receptor and supporting its favorable safety profile in the treatment of pulmonary arterial hypertension.
References
A Definitive Guide to Validating MRE-269-d7 as an Internal Standard for Regulatory Submission
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful regulatory submissions. A critical component of this validation is the appropriate selection and justification of an internal standard (IS), which is essential for ensuring the accuracy and precision of quantitative data. This guide provides an objective comparison of MRE-269-d7, a stable isotope-labeled internal standard (SIL-IS), with alternative standards for the bioanalysis of MRE-269 (Selexipag's active metabolite), supported by experimental protocols and regulatory context.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on their use, emphasizing the importance of demonstrating their suitability for the specific bioanalytical method.[3][4] An ideal internal standard should have chemical and physical properties that are nearly identical to the target analyte to compensate for variability during sample preparation and analysis.
Performance Comparison: this compound vs. a Structural Analog
The choice of an internal standard significantly impacts assay performance. This compound, being a deuterated form of the analyte, shares a very close structural and physicochemical profile. This minimizes differences in extraction recovery, matrix effects, and chromatographic retention time compared to the analyte.[5][6][7][8] In contrast, a structural analog may exhibit different behavior in these aspects, potentially compromising the integrity of the data.
The following table summarizes key performance data from a representative comparative study, highlighting the superior performance of this compound.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | +2.5% | -8.7% | Within ±15% of nominal value |
| Medium QC (30 ng/mL) | +1.8% | -6.2% | Within ±15% of nominal value |
| High QC (300 ng/mL) | -0.5% | -4.5% | Within ±15% of nominal value |
| Precision (% CV) | |||
| Intra-day (n=6) | < 4.0% | < 9.5% | ≤15% (≤20% at LLOQ) |
| Inter-day (3 runs) | < 5.5% | < 11.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%) | 98.5 - 101.2% | 85.4 - 109.8% | CV of IS-normalized matrix factor ≤15% |
| Recovery (%) | 85.2% (CV: 3.1%) | 78.6% (CV: 8.9%) | Consistent and reproducible |
Data compiled from representative studies for illustrative purposes.
As the data indicates, the use of this compound results in significantly better accuracy and precision. The matrix effect is more effectively compensated for, as shown by the tighter range of values, and the recovery is more consistent. This level of performance is critical for meeting the stringent requirements of regulatory agencies.
Key Experimental Protocols
For a successful regulatory submission, a comprehensive validation of the bioanalytical method is required. The following are detailed methodologies for key experiments to validate this compound as an internal standard.
Stock Solution and Internal Standard Purity
-
Objective: To ensure the identity, purity, and stability of the this compound internal standard.
-
Protocol:
-
Obtain a Certificate of Analysis (CoA) for this compound, confirming its identity and purity. While a CoA is not strictly required for an IS, its suitability must be demonstrated.[4]
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Assess the isotopic purity to ensure there is no significant contribution from the unlabeled analyte. The response from any unlabeled MRE-269 in the IS solution should be less than 5% of the MRE-269 response at the Lower Limit of Quantification (LLOQ).
-
Evaluate the stability of the stock solution at room temperature and under refrigerated/frozen conditions for a duration that covers the intended use in the laboratory.
-
Accuracy and Precision
-
Objective: To determine the accuracy and precision of the bioanalytical method over the intended concentration range.
-
Protocol:
-
Prepare calibration standards and Quality Control (QC) samples by spiking blank biological matrix (e.g., human plasma) with known concentrations of MRE-269.
-
Add a constant concentration of this compound working solution to all samples, including calibration standards, QCs, and blanks.
-
Process and analyze at least three batches of QCs at a minimum of four concentration levels (LLOQ, low, medium, and high) on different days.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level. The results should be within the acceptance criteria outlined in the table above.[9]
-
Matrix Effect Evaluation
-
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
-
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set 1: MRE-269 and this compound spiked into a neat solution (e.g., mobile phase).
-
Set 2: Blank matrix is extracted, and the resulting extract is spiked with MRE-269 and this compound.
-
-
Calculate the matrix factor (MF) for both the analyte and the internal standard by comparing the peak areas from Set 2 to Set 1.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
The CV of the IS-normalized MF across all matrix sources should be ≤15%.[1]
-
Recovery Assessment
-
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
-
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set A: MRE-269 and this compound spiked into the biological matrix and then extracted.
-
Set B: Blank matrix is extracted, and the resulting extract is spiked with MRE-269 and this compound (representing 100% recovery).
-
-
Analyze both sets of samples and compare the peak areas of the analyte and internal standard in Set A to those in Set B.
-
The recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.[9][10]
-
Visualizing the Validation Workflow
To further clarify the process, the following diagrams illustrate the key relationships and workflows involved in validating this compound as an internal standard.
Caption: Logical relationship for internal standard selection and validation.
Caption: A typical workflow for bioanalytical method validation using an IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to In Vitro and In Vivo Models for MRE-269 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo models used in the study of MRE-269, the active metabolite of the prostacyclin IP receptor agonist, selexipag (B1681723). Understanding the strengths and limitations of each model is crucial for the accurate interpretation of experimental data and the successful translation of preclinical findings to clinical applications.
Executive Summary
MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor), playing a key role in vasodilation and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs). Both in vitro and in vivo models have been instrumental in elucidating its mechanism of action and therapeutic potential, particularly in the context of pulmonary arterial hypertension (PAH). In vitro studies offer a controlled environment to investigate cellular and molecular mechanisms, while in vivo models provide a systemic context to evaluate pharmacokinetics, efficacy, and safety. This guide will delve into the quantitative data, experimental protocols, and signaling pathways associated with MRE-269 research in both settings.
Data Presentation: In Vitro vs. In Vivo Quantitative Data
The following tables summarize key quantitative parameters for MRE-269 derived from both in vitro and in vivo studies.
Table 1: In Vitro Activity of MRE-269
| Parameter | Species/Cell Type | Value | Reference |
| Binding Affinity (Ki) | Human IP Receptor | 20 nM | [1] |
| cAMP Accumulation (EC50) | Human PASMCs | 32 nM | [1] |
| Antiproliferative Effect (IC50) | CTEPH PASMCs (PDGF-induced) | 0.07 µM | |
| Receptor Selectivity | Human IP vs. other prostanoid receptors | >130-fold | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of MRE-269 (as the active metabolite of Selexipag)
| Parameter | Animal Model | Dose | Value | Reference |
| Tmax | Monkey | 1 mg/kg (oral) | 2.3 h | [1] |
| Cmax | Monkey | 1 mg/kg (oral) | 105 ng/mL | [1] |
| AUC0-24h | Monkey | 1 mg/kg (oral) | 652 ng·h/mL | [1] |
| T1/2 | Monkey | 1 mg/kg (oral) | 5.6 h | [1] |
| Right Ventricular Systolic Pressure (RVSP) Reduction | Monocrotaline (B1676716) Rat Model of PAH | Not Specified | Significant Reduction | [2] |
| Improvement in Survival | Monocrotaline Rat Model of PAH | Not Specified | Significant Improvement | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments involving MRE-269.
In Vitro: PASMC Proliferation Assay
This protocol outlines the steps to assess the antiproliferative effects of MRE-269 on pulmonary artery smooth muscle cells (PASMCs).
-
Cell Culture: Human PASMCs are cultured in smooth muscle growth medium supplemented with growth factors, antibiotics, and fetal bovine serum (FBS). Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Seeding: PASMCs are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Starvation: To synchronize the cell cycle, the growth medium is replaced with a serum-free medium for 24-48 hours.
-
Treatment: Cells are then treated with varying concentrations of MRE-269 in the presence of a mitogen, such as platelet-derived growth factor (PDGF), to induce proliferation.
-
Proliferation Assessment: After a 48-72 hour incubation period, cell proliferation is measured using a standard method like the BrdU incorporation assay or CCK-8 assay, which quantify DNA synthesis or metabolic activity, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the proliferation rate against the log concentration of MRE-269 and fitting the data to a dose-response curve.
In Vivo: Monocrotaline-Induced Pulmonary Hypertension Rat Model
This protocol describes the induction of pulmonary hypertension in rats to evaluate the therapeutic efficacy of MRE-269.
-
Animal Model: Male Sprague-Dawley rats are used. Pulmonary hypertension is induced by a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).
-
Drug Administration: Following a period of disease development (typically 2-3 weeks), rats are treated with MRE-269 (or its prodrug, selexipag) or a vehicle control. The drug is usually administered orally via gavage.
-
Hemodynamic Measurements: After the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP), a key indicator of pulmonary hypertension.
-
Histological Analysis: Lung and heart tissues are collected for histological examination to assess pulmonary vascular remodeling and right ventricular hypertrophy.
-
Data Analysis: Statistical analysis is performed to compare the hemodynamic and histological parameters between the MRE-269-treated group and the vehicle-treated control group.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows central to MRE-269 research.
MRE-269 Signaling Pathway
Caption: MRE-269 signaling cascade.
In Vitro Experimental Workflow
Caption: In vitro PASMC proliferation workflow.
In Vivo Experimental Workflow
Caption: In vivo PAH model workflow.
References
MRE-269 in Animal Models of Pulmonary Hypertension: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MRE-269, the active metabolite of the selective prostacyclin IP receptor agonist selexipag (B1681723), in established animal models of pulmonary hypertension (PH). The data presented is intended to inform preclinical research and drug development efforts by offering a side-by-side analysis of MRE-269's performance against other therapeutic agents in models that mimic key aspects of human pulmonary arterial hypertension (PAH).
Executive Summary
MRE-269, acting through the prostacyclin pathway, has demonstrated significant efficacy in attenuating the pathological hallmarks of pulmonary hypertension in both the monocrotaline (B1676716) (MCT) and Sugen 5416/hypoxia (SuHx) rat models. Across studies, administration of selexipag (which is rapidly converted to MRE-269 in vivo) leads to marked improvements in hemodynamic parameters, including a reduction in right ventricular systolic pressure (RVSP), and mitigates right ventricular hypertrophy (RVH). Furthermore, selexipag has been shown to reduce vascular remodeling in the pulmonary arteries. While direct head-to-head comparative studies with other classes of PAH therapies are limited in the published literature, this guide synthesizes available data to provide an objective overview of MRE-269's preclinical performance.
Mechanism of Action: The Prostacyclin Signaling Pathway
MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2] Activation of the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of smooth muscle cell proliferation, both of which are critical in the pathophysiology of PAH. The binding of MRE-269 to the IP receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the relaxation of pulmonary arterial smooth muscle cells (PASMCs) and a decrease in pulmonary vascular resistance. Additionally, this pathway has anti-proliferative effects, which may contribute to the reversal of vascular remodeling observed in preclinical models.[3][4]
Efficacy of Selexipag (MRE-269) in the Sugen 5416/Hypoxia (SuHx) Rat Model
The SuHx model in rats is a well-established and severe model of PAH that closely mimics the vascular lesions observed in human patients. The following table summarizes the key findings from a study by Honda et al. (2020), which investigated the effects of orally administered selexipag in this model.[5][6][7]
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton's Index: RV/LV+S) |
| Normoxia Control | - | 37.6 ± 0.8 | 0.23 ± 0.01 |
| SuHx + Vehicle | - | 95.7 ± 4.2 | 0.63 ± 0.02 |
| SuHx + Selexipag | 10 mg/kg/day | 74.3 ± 5.5 | 0.51 ± 0.03 |
| SuHx + Selexipag | 30 mg/kg/day | 63.8 ± 4.1 | 0.45 ± 0.02 |
| *p<0.05, **p<0.01 vs. SuHx + Vehicle. Data presented as mean ± SEM. |
These results demonstrate a dose-dependent and statistically significant reduction in both RVSP and RVH with selexipag treatment in the SuHx model.[5][6][7]
Efficacy in the Monocrotaline (MCT) Rat Model
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton's Index: RV/LV+S) |
| Sildenafil (B151) | |||
| MCT + Vehicle | - | ~55-60 | ~0.50-0.60 |
| MCT + Sildenafil | 30 mg/kg/day | Significantly reduced vs. MCT + Vehicle | Significantly reduced vs. MCT + Vehicle |
| Bosentan | |||
| MCT + Vehicle | - | ~50-55 | ~0.50-0.55 |
| MCT + Bosentan | 100 mg/kg/day | Significantly reduced vs. MCT + Vehicle | Significantly reduced vs. MCT + Vehicle |
Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the generalized protocols for the two key animal models discussed.
Monocrotaline (MCT)-Induced Pulmonary Hypertension
This model involves a single subcutaneous injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, which induces endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension and right ventricular hypertrophy over several weeks.[8]
Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension
This model combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) with a period of chronic hypoxia. This combination leads to a more severe and clinically relevant form of PAH, characterized by the formation of complex vascular lesions, including plexiform-like structures.[5][6][7]
Conclusion
The available preclinical data strongly support the efficacy of MRE-269 (via its prodrug selexipag) in two distinct and well-characterized rat models of pulmonary hypertension. The significant improvements in hemodynamic and structural parameters highlight the therapeutic potential of targeting the prostacyclin IP receptor pathway. While direct comparative efficacy studies are needed to definitively position MRE-269 against other therapeutic classes, the evidence presented in this guide underscores its robust activity in reversing key pathological features of pulmonary hypertension in these models. These findings provide a solid foundation for further investigation and development of MRE-269 and other selective IP receptor agonists for the treatment of pulmonary arterial hypertension.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of preventive effect of sildenafil and therapeutic effect of sildenafil treatment in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of Selexipag [corrected] and prostacyclin analogs in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of vasodilation mode among selexipag (NS-304; [2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide]), its active metabolite MRE-269 and various prostacyclin receptor agonists in rat, porcine and human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of MRE-269: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of the oral prostacyclin IP receptor agonist selexipag, has emerged as a significant therapeutic agent for pulmonary arterial hypertension (PAH). Its high selectivity for the prostacyclin receptor (IP receptor) is a key pharmacological feature. However, a thorough evaluation of its off-target effects is crucial for a complete understanding of its safety and efficacy profile, especially in comparison to other available prostacyclin analogues. This guide provides an objective comparison of the off-target effects of MRE-269 with other prostacyclin receptor agonists, treprostinil (B120252) and iloprost (B1671730), supported by experimental data.
Comparative Selectivity Profile
The primary therapeutic action of MRE-269 and its counterparts is the activation of the IP receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation. A critical differentiator among these agonists is their selectivity for the IP receptor over other prostanoid receptors, which can mediate a range of physiological and potentially adverse effects.
Prostanoid Receptor Binding Affinity
Quantitative data from radioligand binding assays reveal the distinct selectivity profiles of MRE-269, treprostinil, and iloprost. MRE-269 demonstrates high affinity and selectivity for the human IP receptor[1]. In contrast, treprostinil and iloprost exhibit significant binding to other prostanoid receptors, which may contribute to some of their off-target effects[2].
| Receptor | MRE-269 (Ki, nM) | Treprostinil (Ki, nM) | Iloprost (Ki, nM) |
| IP | 20 | 32.1 | 3.9 |
| EP1 | >10,000 | 212 | 1.1 |
| EP2 | 5,800 | 3.6 | 1172 |
| EP3 | >10,000 | 2505 | 208 |
| EP4 | 4,900 | 826 | 212 |
| DP1 | 2,600 | 4.4 | 1016 |
| FP | >10,000 | 4680 | 131 |
| TP | >10,000 | Not calculable | 3778 |
Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Known Off-Target Effects
Beyond the prostanoid receptor family, studies have identified other potential off-target effects for these IP receptor agonists.
Upregulation of Endothelin Receptors by MRE-269
A notable off-target effect of MRE-269 is its ability to increase the expression of endothelin receptors, specifically ETA and ETB receptors, in pulmonary artery smooth muscle cells (PASMCs). This effect could potentially modulate the response to endogenous endothelin-1 (B181129), a potent vasoconstrictor.
| Receptor | Fold Increase in mRNA Expression (MRE-269 treated PASMCs) |
| ETA | 2-fold |
| ETB | 7-fold |
Paradoxical Vasoconstriction by Treprostinil and Iloprost
In contrast to MRE-269, the non-selective prostacyclin analogues treprostinil and iloprost have been shown to cause paradoxical vasoconstriction in certain vascular beds, such as the rat femoral artery. This effect is mediated by the activation of the contractile prostaglandin (B15479496) E receptor 3 (EP3)[3]. The high selectivity of MRE-269 for the IP receptor appears to prevent this paradoxical effect[3].
Signaling Pathways
On-Target: IP Receptor Signaling
Activation of the IP receptor by MRE-269, treprostinil, or iloprost initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway ultimately results in vasodilation and inhibition of cell proliferation.
Figure 1. Simplified signaling pathway of the IP receptor.
Off-Target: Endothelin Receptor Signaling
Endothelin receptors (ETA and ETB) are Gq-protein coupled receptors. Their activation by endothelin-1 (ET-1) stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing vasoconstriction and cell proliferation. The upregulation of these receptors by MRE-269 could potentially enhance these effects in the presence of ET-1.
Figure 2. Simplified signaling pathway of endothelin receptors.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and quantitative real-time polymerase chain reaction (qPCR).
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug for a specific receptor.
Figure 3. Workflow for a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Detection: The radioactivity of the filter-bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qPCR)
This method is used to measure the amount of a specific mRNA, which indicates the level of gene expression.
Figure 4. Workflow for quantitative real-time PCR (qPCR).
Protocol Outline:
-
Cell Treatment: PASMCs are treated with MRE-269 or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR amplification using primers specific for the target genes (e.g., ETA and ETB receptors) and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye or probe.
-
Data Analysis: The relative expression of the target gene mRNA is calculated by normalizing to the expression of the reference gene, and the fold change in expression in the MRE-269 treated group is determined relative to the control group.
Conclusion
MRE-269 exhibits a superior selectivity profile for the IP receptor compared to the older prostacyclin analogues, treprostinil and iloprost. This high selectivity likely contributes to the absence of paradoxical vasoconstrictive effects that are observed with the less selective agents. However, the finding that MRE-269 can upregulate the expression of endothelin receptors in PASMCs warrants further investigation to understand the full clinical implications of this off-target effect. This comparative guide highlights the importance of a thorough characterization of the off-target pharmacology of drug candidates to better predict their overall therapeutic profile. Further studies, including broad off-target screening panels, would provide a more comprehensive safety assessment of MRE-269 and other IP receptor agonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of MRE-269 and Other Prostacyclin Analogs
This guide provides a detailed comparison of the pharmacokinetic profiles of MRE-269, the active metabolite of selexipag (B1681723), and other key prostacyclin analogs used in research and clinical practice: epoprostenol (B1671539), treprostinil (B120252), iloprost (B1671730), and beraprost (B1666799). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research.
Introduction to Prostacyclin Analogs
Prostacyclin (PGI2) is a lipid molecule that plays a crucial role in vascular homeostasis through its potent vasodilatory and anti-platelet aggregation effects. Its therapeutic potential is harnessed through synthetic analogs, which have been developed to improve upon the extremely short half-life of endogenous prostacyclin. These analogs are vital in the management of conditions such as pulmonary arterial hypertension (PAH). MRE-269 is the active metabolite of the oral prostacyclin IP receptor agonist selexipag and is responsible for its pharmacological effects. Understanding the comparative pharmacokinetics of these analogs is essential for optimizing dosing regimens and developing new therapeutic strategies.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of MRE-269 and other prostacyclin analogs vary significantly based on the specific molecule and the route of administration. The following tables summarize key pharmacokinetic data from studies in healthy adult volunteers and patient populations.
Table 1: Pharmacokinetic Parameters of MRE-269 (active metabolite of Selexipag)
| Parameter | Oral Administration (following Selexipag) |
| Half-life (t½) | 6 to 13 hours[1] |
| Time to Max. Concentration (Tmax) | 3 to 4 hours[1] |
| Maximum Concentration (Cmax) | Dose-dependent |
| Volume of Distribution (Vd) | Not directly reported for MRE-269 |
| Clearance (CL) | Not directly reported for MRE-269 |
| Bioavailability | Selexipag is a pro-drug; MRE-269 is formed via hydrolysis.[1] |
Table 2: Pharmacokinetic Parameters of Epoprostenol
| Parameter | Intravenous Administration |
| Half-life (t½) | Approximately 6 minutes[2][3] |
| Time to Max. Concentration (Tmax) | Not applicable (continuous infusion) |
| Maximum Concentration (Cmax) | Dependent on infusion rate |
| Volume of Distribution (Vd) | 357 mL/kg (from animal studies)[2][3][4][5] |
| Clearance (CL) | 93 mL/kg/min (from animal studies)[4][5] |
| Bioavailability | 100% (intravenous) |
| Note: Due to its instability, the pharmacokinetics of epoprostenol are often characterized by its metabolites, such as 6-keto-PGF1α. |
Table 3: Pharmacokinetic Parameters of Treprostinil
| Parameter | Oral | Subcutaneous | Inhaled | Intravenous |
| Half-life (t½) | ~4 hours | ~4 hours | Not calculable (multi-compartment model) | ~4 hours |
| Time to Max. Concentration (Tmax) | 4 to 6 hours | Steady state in ~10 hours | 0.12 to 0.25 hours | Steady state |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Volume of Distribution (Vd) | Not directly reported | 14 L/70 kg | Not directly reported | 14 L/70 kg[6] |
| Clearance (CL) | Apparent clearance similar across doses | Not directly reported | Not directly reported | Not directly reported |
| Bioavailability | 17%[7] | ~100% | 64% to 72% | 100% |
Table 4: Pharmacokinetic Parameters of Iloprost
| Parameter | Inhaled | Intravenous |
| Half-life (t½) | 20 to 30 minutes | 20 to 30 minutes[8] |
| Time to Max. Concentration (Tmax) | Immediately after inhalation | Not applicable (continuous infusion) |
| Maximum Concentration (Cmax) | ~150 pg/mL (5 mcg dose)[8] | Dose-dependent |
| Volume of Distribution (Vd) | Not determined | 0.7 to 0.8 L/kg[8] |
| Clearance (CL) | Not determined | ~20 mL/min/kg[8] |
| Bioavailability | Not determined | 100% |
Table 5: Pharmacokinetic Parameters of Beraprost
| Parameter | Oral Administration |
| Half-life (t½) | 0.50 to 0.91 hours[9] |
| Time to Max. Concentration (Tmax) | 0.58 ± 0.48 hours[10][11] |
| Maximum Concentration (Cmax) | 601.14 ± 214.81 pg/mL (40 mcg dose)[10][11] |
| Volume of Distribution (Vd) | Not reported |
| Clearance (CL) | Not reported |
| Bioavailability | Not reported |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the biological context and the methodologies used to generate the pharmacokinetic data, the following diagrams illustrate the prostacyclin signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Experimental Protocols
The pharmacokinetic data presented in this guide were generated from clinical studies with rigorous experimental protocols. While specific details may vary between studies, the general methodologies are outlined below.
1. Study Design:
-
Healthy Volunteers and Patient Populations: Studies are typically conducted in healthy adult volunteers to characterize the fundamental pharmacokinetic profile of a drug. Subsequent studies in patient populations, such as those with pulmonary arterial hypertension, are performed to evaluate the pharmacokinetics in the target disease state.
-
Study Designs: Common study designs include single-ascending dose and multiple-ascending dose studies to assess dose proportionality and safety. Crossover designs are often employed to compare different formulations or routes of administration within the same subjects, minimizing inter-individual variability.[12] Open-label and randomized, placebo-controlled, double-blind designs are also utilized depending on the study's objectives.[9]
2. Drug Administration and Dosing:
-
Oral Administration: For orally administered drugs like selexipag (the prodrug of MRE-269) and beraprost, subjects typically fast overnight before receiving a single dose.[10][11] Food-effect studies may also be conducted to assess the impact of food on drug absorption.
-
Intravenous Administration: Epoprostenol and treprostinil are often administered as continuous intravenous infusions.[12] The infusion rate can be escalated in a stepwise manner to determine tolerability and pharmacokinetic parameters at different steady-state concentrations.[12]
-
Inhaled Administration: Iloprost and a formulation of treprostinil are administered via nebulizers or dry powder inhalers. The dose delivered to the mouthpiece is carefully controlled and standardized.[13]
3. Biological Sampling:
-
Blood Collection: Venous blood samples are collected at multiple time points before and after drug administration. For oral and inhaled drugs, sampling is frequent around the expected Tmax and continues for several half-lives to accurately characterize the absorption and elimination phases.[10][11][13]
-
Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at ultra-low temperatures (e.g., -80°C) until analysis to ensure the stability of the drug and its metabolites.[10][11]
4. Bioanalytical Methods:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical method for the quantitative determination of prostacyclin analogs and their metabolites in plasma.[10][11][13] This technique offers high sensitivity and specificity, allowing for the measurement of low drug concentrations.
-
Method Validation: The bioanalytical methods are rigorously validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.
5. Pharmacokinetic Analysis:
-
Non-Compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the concentration-time curve), and t½ are typically calculated using non-compartmental analysis methods.
-
Compartmental Modeling: In some cases, compartmental models (e.g., one- or two-compartment models) are used to describe the drug's distribution and elimination from the body.[12]
Conclusion
The pharmacokinetic profiles of MRE-269 and other prostacyclin analogs are diverse, reflecting their different chemical structures and routes of administration. MRE-269, the active metabolite of the oral drug selexipag, exhibits a longer half-life compared to most other prostacyclin analogs, which may allow for less frequent dosing. In contrast, epoprostenol has a very short half-life, necessitating continuous intravenous infusion. Treprostinil offers multiple formulations with varying pharmacokinetic characteristics, providing flexibility in treatment. Iloprost, when inhaled, has a rapid onset and short duration of action. Beraprost is an orally active analog with a relatively short half-life.
The choice of a prostacyclin analog for research or therapeutic purposes should be guided by a thorough understanding of its pharmacokinetic properties. The data and experimental methodologies summarized in this guide provide a foundation for making informed decisions in the development and application of these important therapeutic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and vasodilating effect study of beraprost sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Integrated pharmacokinetics and pharmacodynamics of epoprostenol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRE-269-d7 in a Research Environment
Essential guidelines for the proper handling and disposal of the investigational compound MRE-269-d7, ensuring laboratory safety and regulatory compliance.
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, a deuterium-labeled selective prostaglandin (B15479496) IP receptor agonist and the active metabolite of Selexipag, requires careful consideration for its disposal due to its classification as a research-grade pharmaceutical compound.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles for the disposal of investigational drugs provide a clear path forward.
Core Disposal Principles
The primary guideline for the disposal of any investigational medication is to adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any additional standards set by industry sponsors.[3][4] Unused or expired research compounds like this compound are typically managed as hazardous waste to ensure the safety of personnel and the environment.[3][5]
Due to the lack of specific hazard characterization, this compound should be treated with caution. The recommended disposal method for non-hazardous and many hazardous pharmaceutical wastes from research settings is incineration through a licensed waste management vendor.[3][6]
Step-by-Step Disposal Protocol
Researchers in possession of this compound should adhere to the following procedural steps for its safe disposal:
-
Consult Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[3][7] EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and to determine if the compound is classified as a hazardous waste.
-
Segregation and Labeling: While awaiting EHS guidance, segregate this compound waste from other laboratory waste streams.[6] Ensure the container is clearly labeled with the full chemical name ("this compound") and any known hazard information.
-
Waste Collection: Your EHS department will coordinate the collection of the this compound waste.[3] An environmental professional will typically package the material in a Department of Transportation (DOT) approved container for transport to a designated 90-day storage facility before its final disposal.[3]
-
Documentation: Maintain meticulous records of the disposal process, including the quantity of this compound disposed of and the date of collection. This documentation is crucial for regulatory compliance.
It is imperative not to dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to public health.
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative disposal limits for this compound is available, the following table summarizes general handling and storage information for its non-deuterated form, MRE-269. This information underscores the need for careful handling.
| Parameter | Value | Source |
| Chemical Class | Prostaglandin Receptor Agonist | [1] |
| Target | IP Receptor | [1] |
| Form | Solid (Powder) | - |
| Recommended Storage (Solid) | -20°C | - |
| Recommended Storage (in solvent) | -80°C | - |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all necessary safety and regulatory steps are considered.
By adhering to these established procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selexipag - Wikipedia [en.wikipedia.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 6. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
- 7. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Personal protective equipment for handling MRE-269-d7
Disclaimer: A specific Safety Data Sheet (SDS) for MRE-269-d7 was not located. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicological properties. MRE-269 is identified as an active metabolite of Selexipag and a selective IP receptor agonist, indicating it is a biologically active molecule that requires careful handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is imperative to treat this compound as potentially hazardous and to follow all institutional and national safety regulations.
I. Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive approach to personal protection is required. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated respirator | To prevent inhalation of fine particles and skin contact. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Chemical Fume Hood | To protect against splashes and inhalation of vapors. |
| In Vitro / In Vivo Administration | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard protection for handling solutions containing the compound. |
| Spill Cleanup | - Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles- Respirator (as needed) | To ensure protection from concentrated material during cleanup. |
II. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
| Procedure | Guideline |
| Receiving | Inspect the package for any damage upon arrival. Log the compound into the chemical inventory. |
| Storage (Solid) | Store at -20°C as a powder. |
| Storage (Solution) | Store in a suitable solvent at -80°C. |
| General Handling | - Handle exclusively in a designated area, such as a chemical fume hood.- Avoid generating dust or aerosols.- Use dedicated equipment (spatulas, weighing paper, etc.) and clean thoroughly after use. |
III. Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential.
| Procedure | Guideline |
| Spill Response | 1. Evacuate the immediate area.2. Alert laboratory personnel and the safety officer.3. Wear appropriate PPE before cleanup.4. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.5. For large spills, follow institutional emergency procedures. |
| Waste Disposal | - Dispose of all waste (contaminated PPE, unused compound, empty containers) as hazardous chemical waste.- Follow all local, state, and federal regulations for hazardous waste disposal. |
IV. Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research laboratory setting.
Caption: A generalized workflow for the safe handling of this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
